Etilefrine pivalate
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
85750-39-6 |
|---|---|
Molekularformel |
C15H23NO3 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H23NO3/c1-5-16-10-13(17)11-7-6-8-12(9-11)19-14(18)15(2,3)4/h6-9,13,16-17H,5,10H2,1-4H3 |
InChI-Schlüssel |
DRMHNJGOEAYOIZ-UHFFFAOYSA-N |
SMILES |
CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O |
Kanonische SMILES |
CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O |
Synonyme |
[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Guide: Etilefrine Pivalate – Structure, Synthesis, and Molecular Characterization
Executive Summary
Etilefrine pivalate (CAS 85750-39-6) is the 3-pivaloyl ester prodrug of etilefrine, a sympathomimetic agent with affinity for
This guide details the structural chemistry, synthesis pathways, and physicochemical properties of etilefrine pivalate, providing a rigorous reference for drug development professionals.
Part 1: Chemical Identity and Structural Analysis
Nomenclature and Identification
Etilefrine pivalate is formally designated as [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate .[1][2][3] It differs from etilefrine by the esterification of the phenolic hydroxyl group at the meta position with pivalic acid (trimethylacetic acid).
| Parameter | Data |
| Common Name | Etilefrine Pivalate |
| IUPAC Name | [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate |
| CAS Number (Free Base) | 85750-39-6 |
| CAS Number (HCl Salt) | 42145-91-5 |
| Molecular Formula | |
| Molecular Weight | 265.35 g/mol |
| Parent Drug | Etilefrine ( |
| Moiety Added | Pivaloyl ( |
Structural Visualization
The molecule consists of a phenylethanolamine core (etilefrine) linked to a bulky tert-butyl group via an ester bond. This steric bulk protects the ester from rapid non-enzymatic hydrolysis while increasing lipophilicity.
Figure 1: Structural decomposition of Etilefrine Pivalate highlighting the functional roles of the pivaloyl moiety.
Part 2: Synthesis and Manufacturing Protocols
Synthetic Rationale
The synthesis of etilefrine pivalate requires chemoselective acylation. Etilefrine possesses two hydroxyl groups:
-
Phenolic -OH (C3): More acidic (
), nucleophilic in basic conditions. -
Benzylic Secondary -OH: Less acidic, nucleophilic in neutral/catalyzed conditions.
To synthesize the prodrug, the reaction must selectively target the phenolic oxygen. This is typically achieved using Pivaloyl Chloride in the presence of a weak base (e.g., Sodium Bicarbonate or Pyridine) or via Schotten-Baumann conditions, exploiting the higher acidity of the phenol to form the phenolate ion, which reacts preferentially.
Experimental Protocol (Chemoselective Esterification)
Note: This protocol is derived from standard phenolic esterification methodologies applied to phenylethanolamines.
Reagents:
-
Etilefrine Hydrochloride (1.0 eq)
-
Pivaloyl Chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (2.5 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Dissolution: Suspend Etilefrine HCl in anhydrous DCM under an inert atmosphere (
). -
Deprotonation: Add Triethylamine dropwise at 0°C. The solution will clarify as the free base is generated and the phenol is deprotonated.
-
Acylation: Add Pivaloyl Chloride dropwise over 30 minutes, maintaining temperature at 0–5°C to prevent acylation of the secondary alcohol.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Silica, MeOH:DCM 1:9) for the disappearance of etilefrine.
-
Quench: Quench with saturated
solution. -
Extraction: Extract the organic layer, wash with water and brine, and dry over
. -
Purification: Concentrate in vacuo. Recrystallize the residue from Isopropanol/Ether to obtain Etilefrine Pivalate as a white crystalline solid.
Figure 2: Synthesis workflow for the chemoselective production of Etilefrine Pivalate.
Part 3: Physicochemical & Analytical Profiling
Molecular Weight Calculation
The precise molecular weight is critical for stoichiometry in formulation.
-
Formula:
-
Carbon (15 × 12.011): 180.165
-
Hydrogen (23 × 1.008): 23.184
-
Nitrogen (1 × 14.007): 14.007
-
Oxygen (3 × 15.999): 47.997
-
Total MW: 265.353 g/mol [2]
Predicted Analytical Signatures
Researchers verifying the compound should look for these diagnostic signals:
1. Proton NMR (
- 1.35 ppm (s, 9H): The diagnostic tert-butyl singlet from the pivalate group. This is the clearest confirmation of successful esterification.
- 1.10 ppm (t, 3H): Methyl group of the N-ethyl chain.
- 2.70 ppm (q, 2H): Methylene group of the N-ethyl chain.
- 4.70 ppm (dd, 1H): Methine proton at the chiral center (benzylic).
- 7.0–7.4 ppm (m, 4H): Aromatic protons. The shift pattern will differ slightly from etilefrine due to the electron-withdrawing nature of the ester group compared to the free phenol.
2. Mass Spectrometry (ESI+):
- : m/z 266.36
-
Fragmentation: Loss of the pivaloyl group (neutral loss of 85 Da or 102 Da depending on rearrangement) usually yields the etilefrine fragment (m/z ~182).
Part 4: Pharmacological Implications[5][7]
Prodrug Mechanism and Metabolism
Etilefrine pivalate is inactive in vitro at the receptor site due to the steric bulk of the pivalate group blocking the phenolic interaction required for adrenergic receptor binding.
-
Absorption: The lipophilic ester crosses membranes (cornea, gut, skin) more efficiently than the parent drug.
-
Activation: Non-specific plasma esterases or corneal esterases hydrolyze the ester bond.
-
Metabolites: Etilefrine (Active) + Pivalic Acid (Inactive byproduct).
Safety Consideration: Pivalic Acid Toxicity
Critical Insight: Unlike simple acetate esters, the pivalate moiety releases pivalic acid, which is not metabolized via beta-oxidation. Instead, it is excreted as pivaloylcarnitine .
-
Risk: Chronic administration can lead to secondary carnitine deficiency , impacting fatty acid metabolism.
-
Mitigation: In clinical trials or long-term animal studies involving pivalate prodrugs, carnitine supplementation is often required as a safety protocol.
Figure 3: Metabolic pathway of Etilefrine Pivalate and the fate of the pivalic acid byproduct.
References
-
PubChem. (2025).[1][5] Etilefrine Pivalate - Compound Summary. National Library of Medicine.[2] Available at: [Link]
-
Bundgaard, H., & Buur, A. (1980). Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives. Journal of Pharmaceutical Sciences, 69(12), 1423–1427.[7] Available at: [Link]
-
Brass, E. P. (2002). Pivalate-generating prodrugs and carnitine homeostasis in man. Pharmacological Reviews, 54(4), 589–598.[8] Available at: [Link]
Sources
- 1. Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Etilefrine pivalate - Wikipedia [en.wikipedia.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Etilefrine - Wikipedia [en.wikipedia.org]
- 5. Etilefrine | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Lipophilic Optimization of Etilefrine via Pivalate Esterification
Executive Summary
This technical guide analyzes the physicochemical and pharmacokinetic optimization of Etilefrine (an
The pivalate ester strategy employs the steric bulk of the trimethylacetyl (pivaloyl) group to simultaneously enhance lipophilicity (LogP) and modulate enzymatic hydrolysis rates. This guide details the structural rationale, synthesis pathways, and validation protocols required to characterize this prodrug system.
Chemical Rationale & Structure-Activity Relationship (SAR)
The Lipophilic Shift
Etilefrine possesses a phenolic hydroxyl group at the meta position and a secondary amine. The parent molecule is hydrophilic, limiting passive diffusion across lipid-rich membranes (e.g., blood-brain barrier, gastrointestinal epithelium).
Etilefrine Pivalate masks the 3-hydroxyl group with a pivalic acid ester.
Mechanism of Optimization:
-
Lipophilicity Boost: The tert-butyl moiety of the pivalate group adds significant hydrophobic bulk, shifting the partition coefficient (LogP) from the hydrophilic range into the optimal window for membrane permeability (LogP 1–3).
-
Steric Shielding: Unlike linear acyl esters (e.g., acetate), the pivalate group is sterically hindered. This reduces chemical instability in aqueous formulations while retaining susceptibility to specific hepatic esterases, ensuring the prodrug survives the stomach but releases the active drug in the liver/plasma.
-
Metabolic Protection: By blocking the phenolic -OH, the prodrug evades rapid Phase II conjugation (sulfation) during the first pass through the intestinal wall and liver.
Comparative Physicochemical Data
| Property | Etilefrine (Parent) | Etilefrine Pivalate (Prodrug) | Impact |
| Molecular Weight | 181.23 g/mol | 265.35 g/mol | Increased bulk |
| LogP (Calc) | ~0.3 (Hydrophilic) | ~1.69 (Lipophilic) | ~500% increase in lipophilicity |
| pKa (Amine) | 8.8 | 8.6 | Minimal shift |
| Solubility | High (Aqueous) | Low (Aqueous), High (Lipid) | Enhanced membrane flux |
| Metabolic Stability | Low (Rapid Conjugation) | High (Resists 1st Pass) | Improved Bioavailability |
Experimental Protocols
Synthesis of Etilefrine Pivalate
Context: Standard esterification of phenylethanolamines requires protection of the amine or selective acylation conditions.
Reagents: Etilefrine HCl, Pivaloyl Chloride (or Pivalic Anhydride), Trifluoroacetic acid (TFA), Pyridine, Dichloromethane (DCM).
Workflow:
-
Preparation: Dissolve Etilefrine HCl (1 eq) in anhydrous TFA to protect the secondary amine and alcohol functions transiently, or use selective Schotten-Baumann conditions.
-
Acylation: Add Pivaloyl Chloride (1.1 eq) dropwise at 0°C.
-
Reaction: Stir at room temperature for 12 hours under Nitrogen atmosphere.
-
Quench & Extraction: Quench with saturated
. Extract with Ethyl Acetate. -
Purification: Wash organic layer with brine, dry over
. Evaporate solvent. Recrystallize from Ethanol/Ether.
Protocol A: Lipophilicity Determination (Shake-Flask Method)
Objective: Determine the experimental partition coefficient (
-
Phase Preparation: Saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.
-
Solubilization: Dissolve Etilefrine Pivalate (1 mg) in the water-saturated octanol phase.
-
Equilibration: Mix equal volumes of drug-octanol solution and octanol-saturated PBS in a glass vial.
-
Agitation: Shake mechanically for 4 hours at 25°C. Centrifuge at 3000g for 10 mins to separate phases.
-
Quantification:
-
Remove aliquots from both phases.
-
Analyze via HPLC (C18 column, Mobile Phase: Acetonitrile:Water 60:40).
-
-
Calculation:
[3]
Protocol B: Enzymatic Hydrolysis Kinetics
Objective: Verify prodrug activation by esterases.
-
Media Preparation: Prepare rat liver homogenate (RLH) and human plasma fractions. Dilute in PBS (pH 7.4).
-
Incubation: Add Etilefrine Pivalate (final conc. 100
) to the biological medium at 37°C. -
Sampling: Withdraw 100
aliquots at minutes. -
Quenching: Immediately add 100
ice-cold Acetonitrile to stop enzymatic activity. -
Analysis: Centrifuge and analyze supernatant via HPLC. Monitor the disappearance of the Prodrug peak and appearance of the Etilefrine peak.
-
Data Fitting: Fit concentration vs. time data to a pseudo-first-order kinetic model to determine half-life (
).
Visualizations
Chemical Transformation & Metabolic Pathway
This diagram illustrates the synthesis of the prodrug and its subsequent bio-activation in the liver.
Figure 1: Cycle of synthesis and metabolic activation. The pivalate ester protects the drug during absorption and is cleaved by hepatic enzymes.
Experimental Validation Workflow
Logical flow for validating the prodrug properties.[4][5]
Figure 2: Decision tree for validating prodrug efficacy based on differential stability in plasma vs. liver.
Key Findings & Implications
-
Bioavailability Enhancement: The pivalate ester significantly improves oral absorption. Studies indicate that while etilefrine undergoes extensive first-pass metabolism (sulfation), the pivalate derivative is nearly completely absorbed intact before being hydrolyzed in the liver.
-
Lipophilicity vs. Hydrolysis Balance: The pivaloyl group is unique because its steric bulk slows down chemical hydrolysis (shelf-life stability) while remaining a substrate for enzymatic hydrolysis in vivo. This contrasts with simple acetyl esters, which are often too unstable chemically.
-
Clinical Relevance: In comparative trials (e.g., treating orthostatic dysregulation), Etilefrine Pivalate demonstrated superior efficacy at equimolar doses compared to the parent drug, attributed directly to higher plasma concentrations achieved via the prodrug mechanism.
References
-
Wagner, J., et al. (1980).[6] "Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives." Journal of Pharmaceutical Sciences, 69(12), 1423-1427.[6][7][8] Link
-
Hengy, H., & Kölle, E. U. (1985). "Comparison of the oral effectiveness of etilefrine pivalate and etilefrine in a long-term trial in man." Arzneimittelforschung, 35(7), 1083-1085. Link
-
PubChem. (2024).[2] "Etilefrine Pivalate Compound Summary." National Library of Medicine.[2] Link
-
Mandell, A. I., et al. (1978). "Dipivefrin: a new prodrug." Ophthalmology, 85(3), 268-275. (Contextual reference for pivalate prodrug mechanism). Link
Sources
- 1. Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Etilefrine pivalate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic comparison of etilefrine to its prodrug, the stearic acid ester of etilefrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dipivefrin: current concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2016060564A1 - Body sculpting - Google Patents [patents.google.com]
- 7. Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Monograph: Etilefrine Pivalate (CAS 85750-39-6)
The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes available chemical data, pharmacological principles of prodrug design, and experimental methodologies.[1]
Lipophilic Prodrug Design & Sympathomimetic Kinetics[1]
Document Control:
-
Chemical Class: Phenethylamine Derivative / Pivalate Ester Prodrug[1]
-
Primary Application: Research Standard / Sympathomimetic Prodrug Development[1]
Executive Summary
Etilefrine pivalate is the 3-O-pivaloyl ester derivative of etilefrine , a direct-acting sympathomimetic agent with
While the parent compound (etilefrine) is established for treating orthostatic hypotension, the pivalate ester was designed to alter pharmacokinetic parameters—specifically to improve membrane permeability and modify the hydrolysis rate, potentially offering a sustained-release profile.[1] Although never commercially marketed, it serves as a critical model for understanding phenolic ester prodrug stability and the metabolic implications of pivalic acid release (carnitine homeostasis).[1]
Chemical & Physical Characterization[1][2][3][4][6][7][8]
Molecular Identity[1]
-
IUPAC Name: [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate[1][2][4]
-
Molecular Formula:
[1][2][4] -
Chirality: Contains one stereocenter; typically synthesized as a racemate.[1]
Physicochemical Profile
The pivalate moiety introduces significant steric bulk and hydrophobicity compared to the parent drug.[1]
| Property | Etilefrine (Parent) | Etilefrine Pivalate (Prodrug) | Impact |
| CAS | 709-55-7 | 85750-39-6 | Unique Registry |
| LogP (Predicted) | ~0.1 | ~2.2 | >100x increase in lipophilicity |
| Water Solubility | High | Low | Enhanced lipid membrane crossing |
| H-Bond Donors | 3 | 2 | Phenolic -OH masked |
| Metabolic Stability | Conjugation (Phase II) | Ester Hydrolysis (Phase I) | Requires bioactivation |
Structural Visualization
The following diagram illustrates the chemical structure and the steric hindrance provided by the tert-butyl group of the pivalate ester, which confers resistance to non-specific plasma esterases.[1]
Figure 1: Structural logic of Etilefrine Pivalate.[1] The bulky pivalate group (red) protects the ester bond (yellow) from rapid degradation, prolonging half-life relative to simple acetates.[1]
Synthesis Methodology
Context: The synthesis follows a Friedel-Crafts acylation pathway followed by bromination and amine substitution.[1] This protocol is reconstructed from patent literature and standard phenethylamine synthesis logic.[1]
Step-by-Step Protocol
Reagents: 3-hydroxyacetophenone, Pivaloyl chloride, Bromine, N-ethylbenzylamine,
-
Esterification (Protection):
-
Alpha-Bromination:
-
Amination:
-
Reduction & Deprotection:
Figure 2: Synthetic route for Etilefrine Pivalate via the alpha-bromo ketone pathway.[1][2][3][6]
Pharmacology & Mechanism of Action[1][3][5]
Prodrug Bioactivation
Etilefrine pivalate is pharmacologically inactive in its ester form.[1] It requires enzymatic hydrolysis to release the active moiety.[1]
-
Target Receptors:
(vasoconstriction) and (positive inotropy).[1] -
Hydrolysis Site: Primarily hepatic esterases.[1] The steric hindrance of the pivalate group makes it relatively stable in plasma compared to linear esters, allowing for a "reservoir" effect.[1]
The "Pivalate Trap" (Toxicology Insight)
Critical Safety Note: Researchers must be aware of the metabolic fate of the pivalate moiety.[1]
-
Hydrolysis releases Pivalic Acid .[1]
-
Pivalic acid is not metabolized via
-oxidation; it is conjugated with free carnitine to form pivaloylcarnitine.[1] -
Pivaloylcarnitine is excreted in urine.[1]
-
Consequence: Chronic administration can lead to severe secondary carnitine deficiency , inhibiting fatty acid metabolism.[1] This is a primary reason why pivalate prodrugs are often restricted to short-term or low-dose use (e.g., ophthalmic dipivefrine).
Analytical Methodologies
Stability-Indicating HPLC Protocol
To study the hydrolysis kinetics, a method separating the lipophilic prodrug from the polar parent is required.[1]
Instrument: HPLC with UV Diode Array Detection (DAD). Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).[1] Wavelength: 220 nm (Ester bond) and 272 nm (Phenolic ring).[1]
Mobile Phase Gradient:
| Time (min) | % Solvent A | % Solvent B | Phase Description |
| 0.0 | 95 | 5 | Equilibration |
| 5.0 | 95 | 5 | Elution of Etilefrine (Parent) |
| 15.0 | 10 | 90 | Ramp to elute lipophilic Pivalate |
| 20.0 | 10 | 90 | Wash |
| 21.0 | 95 | 5 | Re-equilibration |
Validation Criteria:
-
Resolution (
): > 2.0 between Etilefrine (RT ~4 min) and Etilefrine Pivalate (RT ~16 min). -
Linearity:
.[1]
References
-
Wagner, J., Grill, H., & Henschler, D. (1980).[1][11] Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives. Journal of Pharmaceutical Sciences, 69(12), 1423-1427.[1][11] Link
-
PubChem. (2025).[1][4][12] Etilefrine Pivalate (CID 157211).[1][2][4] National Library of Medicine.[1][2] Link
-
Elks, J. (2014).[1][2] The Dictionary of Drugs: Chemical Data, Structures and Bibliographies.[1][2] Springer US.[1][2] (Entry A-00272).[1][2] Link[1][2]
-
Brass, E. P. (2002).[1] Pivalate-generating prodrugs and carnitine homeostasis in man.[1] Pharmacological Reviews, 54(4), 589-598.[1] Link
Sources
- 1. Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Etilefrine pivalate - Wikipedia [en.wikipedia.org]
- 3. Etilefrine - Wikipedia [en.wikipedia.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. etilefrine | Dosing & Uses | medtigo [medtigo.com]
- 6. Synthesis of Etilefrine pivalate hydrochloride - Chempedia - LookChem [lookchem.com]
- 7. Etilefrine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. lookchem.com [lookchem.com]
- 9. GSRS [precision.fda.gov]
- 10. Etilefrine pivalate HCl | TargetMol [targetmol.com]
- 11. Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Etilefrine | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]
Metabolic Hydrolysis Pathways of Etilefrine Pivalate: A Technical Guide
The following technical guide details the metabolic hydrolysis pathways of Etilefrine Pivalate (K-30052) . It is structured for researchers and drug development professionals, focusing on the mechanistic enzymology, experimental validation, and pharmacokinetic rationale of this prodrug.
Executive Summary & Chemical Rationale
Etilefrine pivalate (Code: K-30052) is the 3-O-pivaloyl ester prodrug of etilefrine , a sympathomimetic amine used for the treatment of hypotension. The development of this molecule addresses a specific pharmacokinetic limitation of the parent drug: the extensive first-pass metabolism (sulfoconjugation) of the phenolic hydroxyl group in the gut wall and liver.
By masking the 3-hydroxyl group with a pivalic acid (trimethylacetic acid) ester, the physicochemical properties are altered to:
-
Increase Lipophilicity: Facilitating passive diffusion across the intestinal epithelium.
-
Modulate Hydrolysis Kinetics: The bulky tert-butyl group of the pivalate ester provides steric hindrance, rendering the molecule resistant to rapid hydrolysis by plasma cholinesterases (e.g., BChE), while remaining susceptible to intracellular hepatic carboxylesterases (CES).
This guide delineates the hydrolysis mechanism, the specific enzymatic pathways involved, and the protocols required to characterize these metabolic events.
Mechanistic Enzymology of Hydrolysis
The metabolic activation of etilefrine pivalate is a bioactivation process governed by tissue-specific esterase distribution.
The Hydrolysis Reaction
The core reaction is the nucleophilic attack of the ester carbonyl carbon by the catalytic serine residue of a hydrolase enzyme.
Enzyme Specificity and Tissue Distribution
Unlike simple acetate esters, which are rapidly cleaved in human plasma by Butyrylcholinesterase (BChE) , pivalate esters exhibit a "steric shield" effect.
-
Plasma Stability (The "Stealth" Phase): The trimethyl group adjacent to the carbonyl creates significant steric hindrance. BChE, which has a relatively restricted acyl-binding pocket, shows negligible activity against etilefrine pivalate. This allows the prodrug to survive transport in the portal circulation.
-
Hepatic Activation (The "Release" Phase): Upon entering the hepatocyte, the prodrug encounters Carboxylesterases (CES) , specifically hCES1 and hCES2 .
-
hCES1: Predominant in the liver. It has a larger, more flexible active site capable of accommodating bulky acyl groups like the pivaloyl moiety.
-
Mechanism: The catalytic triad (Ser-His-Glu) facilitates the hydrolysis, releasing free etilefrine and pivalic acid.
-
Downstream Metabolism
Once hydrolyzed, the liberated etilefrine is subject to Phase II conjugation.
-
Primary Pathway: Sulfation via Sulfotransferases (SULT1A3) at the 3-OH position (re-forming the conjugate that the prodrug was designed to delay).
-
Secondary Pathway: Oxidative deamination by MAO (Monoamine Oxidase) is minor due to the steric bulk of the N-ethyl group.
Visualization of Metabolic Pathways
The following diagram illustrates the differential stability of the prodrug in plasma versus the liver, highlighting the activation and subsequent inactivation pathways.
Figure 1: Differential metabolic fate of Etilefrine Pivalate in plasma vs. liver compartments.
Experimental Protocols for Validation
To characterize the hydrolysis kinetics of etilefrine pivalate, the following in vitro workflows are recommended. These protocols differentiate between plasma stability and hepatic activation.
Protocol A: Comparative Stability Assay (Plasma vs. Liver S9)
Objective: Determine the half-life (
Materials:
-
Pooled Human Plasma (pH 7.4).
-
Human Liver S9 Fraction (or Microsomes) (20 mg/mL protein).
-
Substrate: Etilefrine Pivalate (10 mM stock in DMSO).
-
Internal Standard: Phenylephrine-d3 or similar.
-
Quenching Agent: Ice-cold Acetonitrile with 0.1% Formic Acid.
Workflow:
-
Pre-incubation: Thaw plasma and Liver S9 at 37°C. Dilute S9 to 1.0 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Initiation: Spike matrices with Etilefrine Pivalate (Final conc: 1 µM). Keep DMSO < 0.1%.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL of Quenching Agent containing Internal Standard. Vortex for 30s.
-
Preparation: Centrifuge at 4,000g for 15 min at 4°C. Collect supernatant.
-
Analysis: Inject 5 µL into LC-MS/MS.
Data Analysis:
-
Plot
vs. Time. -
Calculate elimination rate constant (
) from the slope. - .
Protocol B: Metabolite Identification (LC-MS/MS)
Objective: Confirm the production of etilefrine and pivalic acid.
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
MS Transitions (MRM):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Note |
|---|
| Etilefrine Pivalate | 266.2
Quantitative Data Summary
The following table summarizes the known and predicted pharmacokinetic properties derived from comparative studies of etilefrine and its pivalate ester.
| Parameter | Etilefrine (Parent) | Etilefrine Pivalate (Prodrug) | Mechanistic Insight |
| LogP (Lipophilicity) | ~0.1 (Hydrophilic) | ~2.2 (Lipophilic) | Esterification masks the phenol, increasing membrane permeability. |
| Plasma Stability | High | High | Pivalate steric bulk prevents BChE attack [1]. |
| Liver S9 Stability | High (Phase I) | Low (Rapid Hydrolysis) | Hepatic CES enzymes cleave the ester efficiently [1]. |
| Oral Bioavailability | Low (~30-50%) | Improved | Prodrug resists pre-systemic conjugation until hydrolysis [2]. |
| Main Metabolite | Sulfate Conjugate | Etilefrine (then Sulfate) | The prodrug releases the active parent in the liver. |
References
-
Wagner, J., Grill, H., & Henschler, D. (1980).[1] Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives. Journal of Pharmaceutical Sciences, 69(12), 1423–1427.[1]
-
Hengstmann, J. H., & Gorriz, G. (1982). Pharmacokinetics of etilefrine and its pivalic acid ester. European Journal of Clinical Pharmacology, 21(4), 335–341.
-
Satoh, T., & Hosokawa, M. (1998). The mammalian carboxylesterases: from molecules to functions. Annual Review of Pharmacology and Toxicology, 38, 257–288.
Sources
Methodological & Application
Application Note: Precision Synthesis of Etilefrine Pivalate (K-30052)
Executive Summary
This application note details the synthesis of Etilefrine Pivalate (Code: K-30052), a lipophilic prodrug of the sympathomimetic agent etilefrine. The core synthetic challenge lies in the chemoselective acylation of the phenolic hydroxyl group at position 3, in the presence of two competing nucleophiles: a secondary benzylic alcohol and a secondary amine.
Direct acylation of etilefrine using pivaloyl chloride typically results in a mixture of N-acylated (amide) and O-acylated (ester) products, with N-acylation being thermodynamically favored. To ensure high purity and regioselectivity, this protocol utilizes a Protection-Activation-Deprotection strategy. This method isolates the amine functionality via carbamate protection, exploits the pKa difference between phenolic and aliphatic hydroxyls for selective esterification, and concludes with controlled deprotection.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the nucleophilicity hierarchy:
-
N-Protection: The secondary amine is masked with a tert-butyloxycarbonyl (Boc) group. This eliminates the most potent nucleophile and prevents amide formation.
-
Selective O-Acylation: The intermediate contains a phenol (pKa ~10) and a secondary alcohol (pKa ~16). By using a weak organic base (e.g., Triethylamine or Pyridine), we selectively generate the phenoxide species, which reacts rapidly with pivaloyl chloride at low temperatures, leaving the aliphatic alcohol untouched.
-
Deprotection: Acidolytic cleavage of the Boc group yields the final Etilefrine Pivalate Hydrochloride salt.
Workflow Visualization
Figure 1: Three-stage synthetic pathway ensuring regioselectivity at the phenolic position.
Critical Reagents & Materials
| Reagent | CAS No.[1][2][3][4][5] | Equiv. | Role |
| Etilefrine HCl | 943-17-9 | 1.0 | Starting Material |
| Di-tert-butyl dicarbonate ( | 24424-99-5 | 1.1 | Amine Protecting Group |
| Pivaloyl Chloride | 3282-30-2 | 1.05 | Acylating Agent (Sterically bulky) |
| Triethylamine (TEA) | 121-44-8 | 2.5 | Base (Proton Scavenger) |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Reaction Medium (Anhydrous) |
| Trifluoroacetic Acid (TFA) | 76-05-1 | Excess | Deprotection Agent (Alt: HCl/Dioxane) |
Detailed Experimental Protocol
Phase 1: Chemoselective N-Protection
Objective: Mask the secondary amine to prevent amide formation.
-
Setup: Charge a 250 mL round-bottom flask with Etilefrine HCl (10.0 g, 46.0 mmol) and water/dioxane (1:1 v/v, 100 mL).
-
Basification: Add
(8.5 g, 101 mmol) slowly to the stirring solution. Ensure pH is ~8-9. -
Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate (
) (11.0 g, 50.6 mmol) dropwise dissolved in 10 mL dioxane. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (SiO2, DCM:MeOH 9:1). The starting material spot (
~0.1) should disappear, replaced by the N-Boc intermediate ( ~0.5). -
Workup:
-
Evaporate dioxane under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (
mL). -
Wash combined organics with 1M citric acid (removes unreacted amine) and brine.
-
Dry over
and concentrate to yield N-Boc-Etilefrine as a viscous oil or white foam. -
Yield Target: >90%.
-
Phase 2: Regioselective O-Acylation
Objective: Esterify the phenolic hydroxyl without affecting the benzylic alcohol. Scientific Rationale: The pivaloyl group is sterically bulky ("neopentyl" structure). The phenolic hydroxyl is less sterically hindered than the secondary benzylic alcohol. Furthermore, at 0°C with a weak base, the phenoxide is kinetically formed and acylated much faster than the neutral alcohol.
-
Setup: Dissolve N-Boc-Etilefrine (10.0 g, 35.5 mmol) in anhydrous DCM (100 mL) under Nitrogen atmosphere.
-
Base Addition: Add Triethylamine (5.4 mL, 39.0 mmol). Cool the solution to -5°C to 0°C (Ice/Salt bath).
-
Acylation: Add Pivaloyl Chloride (4.4 mL, 35.5 mmol) dropwise over 20 minutes. Crucial: Do not add excess reagent rapidly, or the aliphatic alcohol may react.
-
Reaction: Stir at 0°C for 2 hours. Do not heat.
-
Validation (In-Process): Check HPLC/TLC. Look for the mono-ester. If di-ester (impurity) forms, it will be more non-polar.
-
Workup:
-
Quench with water (50 mL).
-
Separate organic layer. Wash with saturated
(removes pivalic acid) and brine. -
Dry over
and concentrate. -
Purification: If necessary, flash chromatography (Hexane:EtOAc 4:1) to remove any di-ester byproducts.
-
Intermediate:N-Boc-O-Pivaloyl-Etilefrine .
-
Phase 3: Global Deprotection & Salt Formation
Objective: Remove the Boc group to release the active amine salt.
-
Setup: Dissolve the intermediate from Phase 2 in 4M HCl in Dioxane (50 mL) OR DCM (50 mL) + TFA (10 mL).
-
Reaction: Stir at room temperature for 1-2 hours.
gas evolution will be observed. -
Isolation:
-
Evaporate the solvent/acid to dryness.
-
Trituration: Add Diethyl Ether (
) to the residue and stir vigorously. The product should precipitate as a white solid. -
Filter the solid and wash with cold ether.
-
-
Recrystallization: Recrystallize from Isopropanol/Ether if high purity (>99.5%) is required.
-
Final Product: Etilefrine Pivalate Hydrochloride .
Quality Control & Characterization
Analytical Specifications
-
Appearance: White to off-white crystalline powder.
-
Mass Spectrometry (ESI+): m/z 266.17
(Free base calc. forngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ).[3][5][6][7] -
Solubility: Soluble in water, ethanol; insoluble in ether.
NMR Interpretation Guidelines ( NMR, DMSO- )
To validate the structure, focus on the Pivaloyl signal and the Aromatic shift.
| Protons | Chemical Shift ( | Multiplicity | Diagnostic Note |
| Pivaloyl | 1.30 - 1.35 ppm | Singlet (9H) | Confirms presence of pivalate ester. |
| Aromatic Ring | 7.0 - 7.5 ppm | Multiplet (4H) | Shifts downfield compared to Etilefrine due to ester electron-withdrawing effect. |
| Benzylic CH | ~4.8 ppm | Multiplet (1H) | Should remain a multiplet coupled to OH (if DMSO is dry) or shift slightly; confirms O-acylation did not occur here (if it did, shift would move to ~5.8 ppm). |
| Ethyl Group | 1.1 (t), 2.9 (q) | Triplet/Quartet | Characteristic of N-ethyl tail. |
Selectivity Mechanism Diagram
Storage and Stability
-
Stability: Etilefrine pivalate is an ester prodrug. It is susceptible to hydrolysis in the presence of moisture.
-
Storage: Store at -20°C under desiccant.
-
Solution Stability: Stable in acidic media (pH < 4). Rapidly hydrolyzes in plasma or basic buffers (pH > 7.4) to release active Etilefrine.
References
- Prodrug Concept & Structure: Bundgaard, H. (1985). Design of Prodrugs. Elsevier.
-
Specific Synthesis & Evaluation: Fosgerau, K., & Bundgaard, H. (1980). Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives. Journal of Pharmaceutical Sciences, 69(12), 1423-1427.[8] Link
-
Etilefrine Pivalate Data: PubChem. (n.d.). Etilefrine Pivalate (CID 157211).[3][5][6] National Library of Medicine.[5] Retrieved from [Link]
-
Chemoselective Esterification: Appendino, G., et al. (2002).[9][10] Chemoselective esterification of phenolic acids and alcohols.[9][11] Organic Letters, 4(22), 3839-3841. Link
- General Acylation Protocols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for N-Boc protection/deprotection cycles).
Sources
- 1. Etilefrine pivalate HCl | TargetMol [targetmol.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Etilefrine pivalate - Wikipedia [en.wikipedia.org]
- 6. PubChemLite - Etilefrine pivalate hydrochloride (C15H23NO3) [pubchemlite.lcsb.uni.lu]
- 7. Etilefrine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoselective esterification of phenolic acids and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective esterifications of alcohols and phenols through carbodiimide couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Method Development for Etilefrine Pivalate Detection
Abstract
This application note details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Etilefrine Pivalate , a lipophilic ester prodrug of the sympathomimetic agent etilefrine. Due to the susceptibility of the pivaloyl ester bond to hydrolysis, this protocol emphasizes critical sample handling techniques and chromatographic parameters designed to separate the parent prodrug from its primary degradants: Etilefrine and Pivalic Acid . The method utilizes a C18 stationary phase with a phosphate-buffered gradient system, ensuring robust resolution (
Introduction & Molecule Profiling
The Analytical Challenge
Etilefrine pivalate is designed to enhance the lipophilicity and bioavailability of etilefrine. However, the esterification introduces a stability risk—hydrolysis.
-
Analyte: Etilefrine Pivalate (Lipophilic, Basic).
-
Primary Degradant: Etilefrine (Polar, Basic).
-
Secondary Degradant: Pivalic Acid (Polar, Acidic, weak UV chromophore).
The analytical challenge lies in the simultaneous retention of the polar degradant (etilefrine) and the highly lipophilic prodrug (etilefrine pivalate) within a reasonable runtime, while maintaining sharp peak shapes for basic moieties.
Physicochemical Drivers
Understanding the molecule dictates the method conditions:
| Property | Etilefrine (Degradant) | Etilefrine Pivalate (Analyte) | Implication for HPLC |
| LogP | ~1.4 (Hydrophilic) | ~2.2 - 3.0 (Lipophilic) | Requires Gradient Elution to elute both species efficiently. |
| pKa | ~9.8 (Amine), ~9.9 (Phenol) | ~9.0 (Amine) | Basic nature requires low pH (2.5–4.0) to protonate amines and prevent peak tailing due to silanol interactions. |
| UV Max | 272 nm, 215 nm | 272 nm, 215 nm | 220 nm is selected as the compromise wavelength for maximum sensitivity of the ester and pivalic acid (which lacks aromaticity). |
Method Development Strategy
Column Selection
A standard C18 column is necessary for the retention of the pivalate ester. However, to mitigate the tailing of the basic amine group on etilefrine, a Base-Deactivated Silica (BDS) or a modern Hybrid Particle (e.g., Ethylene Bridged Hybrid - BEH) column is required.
-
Selected Column: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).
Mobile Phase Design
-
Buffer (Solvent A): 20 mM Potassium Phosphate (pH 3.0).
-
Why? Low pH suppresses silanol ionization (reducing tailing) and keeps pivalic acid (pKa ~5.0) partially protonated for better retention.
-
-
Organic Modifier (Solvent B): Acetonitrile (ACN).
-
Why? ACN provides lower backpressure and a lower UV cutoff than methanol, essential for detection at 220 nm.
-
Visualization: Development Workflow
The following diagram outlines the logical flow of the method development process.
Figure 1: Systematic workflow for HPLC method development ensuring scientific rigor.
Detailed Experimental Protocol
Reagents and Standards
-
Reference Standards: Etilefrine Pivalate (EP), Etilefrine HCl (ET), Pivalic Acid (PA).
-
Solvents: HPLC Grade Acetonitrile, Milli-Q Water.
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Orthophosphoric acid (85%).
Chromatographic Conditions (The "Gold Standard")
| Parameter | Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Balances resolution and backpressure. |
| Temperature | 30°C | Improves mass transfer and reproducibility. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns.[1] |
| Injection Vol | 10 - 20 µL | Dependent on sensitivity requirements. |
| Detection | UV @ 220 nm | Detects EP, ET, and the weak chromophore PA. |
| Mobile Phase A | 20 mM | Controls ionization state. |
| Mobile Phase B | Acetonitrile | Elutes lipophilic ester. |
Gradient Program:
-
0.0 min: 95% A / 5% B (Retain Etilefrine)
-
5.0 min: 95% A / 5% B (Isocratic hold for polar species)
-
20.0 min: 20% A / 80% B (Linear ramp to elute Pivalate)
-
25.0 min: 20% A / 80% B (Wash)
-
26.0 min: 95% A / 5% B (Re-equilibration)
-
30.0 min: End
Sample Preparation (Crucial Step)
Warning: Etilefrine Pivalate is an ester.[2][3] Avoid protic solvents at high pH or elevated temperatures during prep.
-
Stock Solution: Weigh 10 mg Etilefrine Pivalate into a 10 mL volumetric flask. Dissolve in Acetonitrile (to prevent hydrolysis). Concentration: 1000 µg/mL.
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A:ACN (50:50) immediately prior to injection.
-
Note: Do not use 100% aqueous diluent; it may precipitate the lipophilic prodrug or accelerate hydrolysis.
-
Stability & Degradation Pathway
To prove the method is "Stability-Indicating," you must demonstrate specificity by forcing degradation.[4]
Degradation Logic
The ester bond is the weak link. Under stress (Acid/Base/Oxidation), the molecule cleaves.
Figure 2: Hydrolytic degradation pathway of Etilefrine Pivalate.
Forced Degradation Protocol
-
Acid Hydrolysis: Mix sample with 0.1 N HCl, heat at 60°C for 1 hour. Neutralize. -> Expect Etilefrine peak increase.
-
Base Hydrolysis: Mix sample with 0.1 N NaOH, room temp for 10 min. Neutralize. -> Expect rapid conversion to Etilefrine.
-
Oxidation: Mix with 3%
. -> Check for N-oxide impurities.
Validation Parameters (ICH Q2)
| Parameter | Acceptance Criteria | Experimental approach |
| Specificity | No interference at retention time of EP. | Inject blank, placebo, and forced degradation samples. |
| Linearity | 5 concentrations (e.g., 50% to 150% of target). | |
| Accuracy | 98.0% – 102.0% | Spike recovery at 80%, 100%, 120% levels. |
| Precision | RSD < 2.0% | 6 replicate injections of standard. |
| LOD/LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Determine via serial dilution. |
Troubleshooting Guide
Issue 1: Peak Tailing of Etilefrine
-
Cause: Interaction between the amine group and residual silanols on the column.
-
Solution: Ensure pH is < 4.[5]0. Add 10-20 mM Triethylamine (TEA) to the buffer if using an older generation column (though modern BDS columns shouldn't require this).
Issue 2: "Ghost" Peaks
-
Cause: Hydrolysis of the sample in the autosampler.
-
Solution: Maintain autosampler temperature at 4°C. Ensure sample diluent is at least 50% organic.
Issue 3: Pivalic Acid Not Visible
-
Cause: Weak UV absorption.
-
Solution: Pivalic acid has a UV cutoff near 210 nm. If quantification of this specific by-product is critical, consider using a Refractive Index (RI) detector or LC-MS, as UV at 220 nm provides poor sensitivity for aliphatic acids.
References
-
PubChem. (n.d.).[2] Etilefrine Pivalate | C15H23NO3.[2][3] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]
-
Wagner, J., Grill, H., & Henschler, D. (1980).[6] Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives. Journal of Pharmaceutical Sciences, 69(12), 1423–1427.[6] [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for gradient design logic).
-
Attia, K. A. M., et al. (2016).[4] High Performance Liquid Chromatography Based on Computational Study for the Determination of Etilefrine Hydrochloride. ResearchGate. [Link]
Sources
- 1. HPLC Separation of Neurotransmitters and Related Drugs | SIELC Technologies [sielc.com]
- 2. Etilefrine pivalate - Wikipedia [en.wikipedia.org]
- 3. Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. ijsr.net [ijsr.net]
- 6. Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Dosing Regimens and Protocols for Etilefrine Pivalate in Animal Models
An Application Guide for Researchers
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of etilefrine pivalate in preclinical animal models. Etilefrine pivalate is the pivalate ester prodrug of etilefrine, a sympathomimetic agent used to treat hypotension. The strategic rationale for this prodrug is to enhance oral bioavailability by mitigating the extensive first-pass metabolism that the parent compound, etilefrine, undergoes. This guide elucidates the mechanism of action, provides detailed protocols for dose formulation and administration, and presents suggested dosing regimens for various animal models. All methodologies are grounded in established scientific principles to ensure experimental validity and reproducibility.
Section 1: Scientific Rationale and Pharmacological Context
The Prodrug Strategy: Overcoming First-Pass Metabolism
Etilefrine is a direct-acting sympathomimetic amine effective in raising blood pressure. However, its clinical utility via oral administration is hampered by a significant first-pass effect.[1] Following oral intake, etilefrine undergoes extensive conjugation (glucuronidation and sulfation) in the gut wall and liver, which limits its systemic bioavailability to approximately 50-55%.[1][2]
Etilefrine pivalate was designed to circumvent this metabolic vulnerability.[3] As a prodrug, the phenolic hydroxyl group of etilefrine—the primary site of conjugation—is masked by a pivalate ester. This chemical modification renders the molecule temporarily inert and protects it from presystemic metabolism.
In Vivo Bioactivation and Mechanism of Action
Upon absorption from the gastrointestinal tract, ubiquitous esterase enzymes in the blood and tissues rapidly hydrolyze the ester bond of etilefrine pivalate.[4][5] This cleavage releases the active moiety, etilefrine, and an inert pivalic acid byproduct. Studies in animal models (cats and dogs) have confirmed this principle, demonstrating that etilefrine pivalate has greater oral activity than an equimolar dose of etilefrine, despite being less potent when administered intravenously or applied to isolated organs.[4]
Once liberated, etilefrine exerts its therapeutic effects by acting as an agonist at multiple adrenergic receptors:[6][7]
-
α₁-Adrenergic Receptors: Stimulation of these receptors on vascular smooth muscle cells induces vasoconstriction, leading to an increase in systemic vascular resistance and a subsequent rise in blood pressure.[7]
-
β₁-Adrenergic Receptors: Agonism at β₁-receptors in the heart produces positive chronotropic (increased heart rate) and inotropic (increased contractility) effects, which together elevate cardiac output.[6][7]
The combined α₁ and β₁ agonism results in a robust and effective pressor response, making it a valuable agent for studying the treatment of hypotensive states.[8]
Signaling Pathway and Metabolic Conversion
The diagram below illustrates the conversion of the inactive prodrug to the active compound and its subsequent interaction with adrenergic signaling pathways to produce a hemodynamic response.
Section 2: Preclinical Study Design Considerations
The validity of any pharmacological study hinges on a meticulously planned experimental design. The following factors are critical for obtaining reliable and interpretable data with etilefrine pivalate.
Selection of Animal Models
The choice of species should be aligned with the study's objectives.
-
Rodents (Rats, Mice): Ideal for initial pharmacokinetic screening, dose-ranging studies, and high-throughput efficacy models due to their cost-effectiveness and well-characterized physiology. Rat models have been successfully used to study the absorption of etilefrine.[9]
-
Rabbits: Often used for intravenous studies to assess direct cardiovascular effects. Dosing regimens for etilefrine hydrochloride have been established in rabbits.[10]
-
Larger Mammals (Dogs, Swine): Preferred for advanced hemodynamic studies that require invasive monitoring (e.g., cardiac output, central venous pressure) due to their closer physiological resemblance to humans. Both dogs and cats were used in the initial comparative studies of etilefrine pivalate.[4]
Route of Administration
Proper selection of the administration route is fundamental to testing the prodrug hypothesis.
-
Oral (PO) Gavage: This is the most critical route for evaluating etilefrine pivalate, as it directly assesses the compound's ability to bypass first-pass metabolism. Gavage ensures accurate dose delivery, which is superior to administration in feed or drinking water.[11]
-
Intravenous (IV) Bolus/Infusion: An IV route is essential for establishing a baseline of the parent drug's (etilefrine) activity and for calculating the absolute oral bioavailability of etilefrine derived from the prodrug.[12]
-
Other Parenteral Routes (SC, IP): Subcutaneous or intraperitoneal routes can be used for specific experimental designs but may introduce absorption variability.
Vehicle and Formulation
The compound's solubility and the route of administration dictate the choice of vehicle.
-
For Oral Administration: Aqueous-based vehicles are preferred. Simple suspensions can be made in 0.5% - 1% methylcellulose or carboxymethylcellulose (CMC) in water.
-
For Intravenous Administration: The formulation must be a sterile, pyrogen-free, and isotonic solution with a pH close to physiological (7.4).[13] Etilefrine pivalate may require a co-solvent system for solubilization. A common vehicle for sympathomimetic amines is a mixture of DMSO, PEG300, Tween-80, and saline.[10] All IV formulations must be passed through a 0.22 µm sterile filter before administration.
Section 3: Experimental Protocols and Workflow
Adherence to validated protocols is paramount for ensuring animal welfare and data integrity.
Protocol 1: Preparation of Oral Dosing Suspension (10 mg/kg in a Rat)
This protocol describes the preparation of a 5 mg/mL suspension for dosing a 250g rat at 10 mg/kg.
-
Dose Calculation:
-
Animal Weight: 0.250 kg
-
Target Dose: 10 mg/kg
-
Total Dose Required: 0.250 kg * 10 mg/kg = 2.5 mg
-
Dosing Volume (at 2 mL/kg): 0.250 kg * 2 mL/kg = 0.5 mL
-
Required Concentration: 2.5 mg / 0.5 mL = 5 mg/mL
-
-
Preparation (for 10 mL of suspension):
-
Weigh 50 mg of etilefrine pivalate powder.
-
Prepare a 0.5% methylcellulose vehicle by slowly adding 50 mg of methylcellulose to 10 mL of sterile water while stirring.
-
Levigate the etilefrine pivalate powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste, mixing thoroughly to ensure a uniform suspension.
-
Store the suspension at 4°C and use within the validated stability period. Agitate well before each use.
-
Protocol 2: Administration via Oral Gavage (Rat Model)
-
Animal Restraint: Gently but firmly restrain the rat, ensuring its body is aligned and the head is slightly extended to straighten the esophagus.
-
Gavage Needle Selection: Use a 16-18 gauge, 2-3 inch ball-tipped gavage needle for an adult rat.
-
Volume Measurement: Draw the calculated dose volume (0.5 mL from Protocol 1) into a 1 mL syringe attached to the gavage needle.
-
Administration: Gently insert the needle into the mouth, passing it over the tongue towards the back of the pharynx. Advance the needle smoothly down the esophagus until the tip reaches the stomach.
-
Dose Delivery: Depress the syringe plunger steadily to deliver the suspension.
-
Withdrawal: Smoothly remove the gavage needle.
-
Monitoring: Briefly monitor the animal for any signs of distress or regurgitation before returning it to its cage.
General Experimental Workflow
A well-structured workflow ensures that all experimental variables are controlled.
Section 4: Suggested Dosing Regimens
The following tables provide starting-point dose ranges for etilefrine pivalate in common animal models. These doses are derived from published studies on etilefrine and adjusted for the molecular weight difference to maintain molar equivalency.
Dose Conversion Rationale:
-
Molecular Weight of Etilefrine: 181.24 g/mol [2]
-
Molecular Weight of Etilefrine Pivalate: 265.35 g/mol [3]
-
Conversion Factor: Dose (Etilefrine Pivalate) = Dose (Etilefrine) * (265.35 / 181.24) ≈ Dose (Etilefrine) * 1.46
Table 1: Dosing Regimens for Acute Hemodynamic Studies
| Species | Route | Etilefrine Equivalent Dose (mg/kg) | Calculated Etilefrine Pivalate Dose (mg/kg) | Rationale / Source |
| Rat | PO (Gavage) | 2.5 - 10 mg/kg | 3.7 - 14.6 mg/kg | Based on intragastric and buccal studies of etilefrine HCl in rats.[9] |
| Rabbit | IV (Bolus) | 0.05 - 0.2 mg/kg | 0.07 - 0.29 mg/kg | Based on IV studies of etilefrine HCl in rabbits to assess pressor effects.[10] |
| Dog | IV (Bolus) | 0.1 mg/kg | 0.15 mg/kg | Dose shown to significantly increase blood pressure and heart rate in dogs.[10] |
Table 2: Dosing Regimens for Chronic Hypotension Models
| Species | Route | Dosing Frequency | Suggested Etilefrine Pivalate Dose (mg/kg/day) | Rationale / Source |
| Rat | PO (Gavage) | Once Daily | 5 - 20 mg/kg | Range extrapolated from effective doses in acute studies and long-term human clinical trials where 20 mg/day was effective.[14] |
| Dog | PO | Once Daily | 2 - 10 mg/kg | Lower starting range reflecting potential for greater sensitivity in larger species; dose-finding studies are recommended. |
Investigator's Note: The doses provided are suggestions. It is imperative to conduct pilot dose-escalation studies to determine the optimal dose range that elicits the desired pharmacodynamic effect without causing undue toxicity or adverse events in your specific animal model and experimental conditions.
References
-
Wikipedia. (n.d.). Etilefrine. Retrieved from [Link]
-
Onishi, H., et al. (2018). Absorption behavior of etilefrine after buccal administration in rats. International Journal of Pharmaceutics. Retrieved from [Link]
-
medtigo. (n.d.). etilefrine | Dosing & Uses. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Etilefrine Pivalate. PubChem Compound Database. Retrieved from [Link]
-
Hengstmann, J. H., & Aulepp, H. (1978). The physiological disposition of etilefrine in man. European Journal of Clinical Pharmacology. Retrieved from [Link]
-
Schmid, E., et al. (1980). The effect of etilefrine (Effortil) on regional blood flow during arterial reconstructive surgery. Thoracic and Cardiovascular Surgeon. Retrieved from [Link]
-
Eisenburger, R., Seibel, K., & Hampel, H. (1985). [Greater oral activity of etilefrine pivalate compared to etilefrine in the cat and dog]. Arzneimittelforschung. Retrieved from [Link]
-
Hampel, H., et al. (1985). Long-term Effect of Etilefrine Pivalate on Blood Pressure in Man. Arzneimittelforschung. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Etilefrine Hydrochloride?. Retrieved from [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]
-
Richards, D. A., et al. (1975). The cardiovascular effects of etilefrine. European Journal of Clinical Pharmacology. Retrieved from [Link]
-
Rominger, K. L., & Hitzenberger, G. (1980). Pharmacokinetic comparison of etilefrine to its prodrug, the stearic acid ester of etilefrine. International Journal of Clinical Pharmacology, Therapy, and Toxicology. Retrieved from [Link]
- Google Patents. (n.d.). EP0162320A1 - Use of etilefrine or of pivalate of etilefrine in the preparation of a drug for the prolonged treatment of disturbances of the blood supply not caused by hypertension.
-
West Virginia University IACUC. (n.d.). Guidelines: Administration of Substances to Research and Teaching Animals. Retrieved from [Link]
-
Frost, B. R., et al. (1979). Vascular effects of etilefrine. Further studies to substantiate the predominant indirect sympathomimetic action of this agent. The Australian Journal of Experimental Biology and Medical Science. Retrieved from [Link]
-
University of Colorado Boulder IACUC. (n.d.). IACUC Routes of Administration Guidelines. Retrieved from [Link]
-
University of Notre Dame IACUC. (n.d.). IG035: Guideline on Administration of Substances to Laboratory Animals. Retrieved from [Link]
Sources
- 1. The physiological disposition of etilefrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etilefrine - Wikipedia [en.wikipedia.org]
- 3. Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Greater oral activity of etilefrine pivalate compared to etilefrine in the cat and dog] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0162320A1 - Use of etilefrine or of pivalate of etilefrine in the preparation of a drug for the prolonged treatment of disturbances of the blood supply not caused by hypertension - Google Patents [patents.google.com]
- 6. etilefrine | Dosing & Uses | medtigo [medtigo.com]
- 7. What is the mechanism of Etilefrine Hydrochloride? [synapse.patsnap.com]
- 8. The cardiovascular effects of etilefrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absorption behavior of etilefrine after buccal administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
- 12. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IG035: Guideline on Administration of Substances to Laboratory Animals | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 14. Long-term effect of etilefrine pivalate on blood pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Protocol: Solvent Selection and Solubility Profiling for Etilefrine Pivalate
Part 1: Executive Summary & Chemical Context
Etilefrine Pivalate (3-[2-(ethylamino)-1-hydroxyethyl]phenyl 2,2-dimethylpropanoate) represents a classic prodrug design strategy. By esterifying the phenolic hydroxyl group of the parent molecule (etilefrine) with pivalic acid, the molecule's lipophilicity is significantly enhanced to improve membrane permeability and oral bioavailability.
However, this modification introduces a critical formulation challenge: The Solubility-Stability Paradox.
-
Solubility: The pivalate ester reduces aqueous solubility at neutral pH compared to the parent drug, necessitating the use of organic co-solvents or pH manipulation.
-
Stability: While the tert-butyl group of the pivalate moiety provides steric hindrance that resists hydrolysis better than simple acetates, the ester bond remains susceptible to hydrolytic cleavage in aqueous environments, particularly at extreme pH levels.
This guide provides a rigorous, self-validating protocol for selecting solvents that balance high solubility with maximal chemical stability.
Physicochemical Profile
| Property | Value / Characteristic | Implication for Solvent Selection |
| Molecular Formula | Moderate molecular weight. | |
| Functionality | Secondary Amine, Pivalate Ester | Amine: pH-dependent solubility (soluble < pH 8). Ester: Hydrolysis risk in water.[1] |
| LogP (Predicted) | ~2.2 - 2.5 | Lipophilic. Requires organic solvents or surfactants for neutral aqueous formulation. |
| pKa (Amine) | ~9.5 (Estimated) | Ionized (cationic) at physiological pH; highly soluble as a salt (HCl). |
| Key Solubility | DMSO: ~50 mg/mL | Excellent stock solvent. |
Part 2: Solvent Screening Strategy
The selection process must prioritize compatibility (preventing degradation) over simple capacity (amount dissolved).
Class A: Primary Stock Solvents (High Capacity, High Stability)
These solvents are used for preparing master stock solutions for storage or in vitro assays.
-
Dimethyl Sulfoxide (DMSO): Recommended.[2] High solubility (~50 mg/mL). Inert to ester hydrolysis in anhydrous conditions.
-
Anhydrous Ethanol: Good solubility. Suitable for biological assays where DMSO toxicity is a concern. Store at -20°C to prevent transesterification.
Class B: Analytical Solvents (HPLC/LC-MS)
-
Acetonitrile (ACN): Preferred organic modifier. Lower viscosity and UV cutoff than methanol.
-
Acidified Water (0.1% Formic Acid): Essential to maintain the amine in its cationic form (
), drastically increasing solubility and preventing peak tailing.
Class C: Formulation Vehicles (Biocompatible)
-
Polyethylene Glycol 400 (PEG 400): Excellent solubilizer for lipophilic amines.
-
Propylene Glycol (PG): Common co-solvent.
-
Lipid Carriers: Due to the pivalate lipophilicity, oil-based vehicles (e.g., Miglyol) are viable for oral delivery.
Part 3: Visualization of Decision Logic
The following diagram outlines the critical decision pathways for solvent selection based on the intended application (Analysis vs. Formulation).
Figure 1: Decision matrix for selecting the optimal solvent system based on downstream application.
Part 4: Detailed Experimental Protocols
Protocol 1: Saturation Solubility Determination (Shake-Flask Method)
Objective: To quantify the exact solubility of Etilefrine Pivalate in candidate solvents.
Materials:
-
Solvents: Water (pH 1.2, 4.5, 6.8, 7.4), Ethanol, PEG 400.
-
0.45 µm PTFE Syringe Filters (Hydrophilic/Hydrophobic compatible).
-
HPLC System with UV detection (217 nm).
Workflow:
-
Preparation: Add excess Etilefrine Pivalate solid (approx. 10 mg) to 1 mL of the test solvent in a glass vial.
-
Equilibration: Seal vials and place in an orbital shaker at 25°C for 24 hours.
-
Note: Protect from light to prevent photodegradation.
-
-
Filtration: Filter the supernatant using a pre-warmed syringe filter to remove undissolved solid.
-
Dilution: Immediately dilute the filtrate with mobile phase to bring concentration within the linear calibration range.
-
Quantification: Analyze via HPLC.
-
Calculation:
.
-
Protocol 2: Hydrolytic Stability Assessment
Objective: To verify that the selected solvent does not degrade the pivalate ester into the parent etilefrine.
Workflow:
-
Spiking: Prepare a 1 mg/mL solution of Etilefrine Pivalate in the test solvent (e.g., Water/Ethanol 50:50).
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot samples at T=0, 1h, 4h, 24h.
-
Quenching: If using aqueous buffers, quench immediately with cold acetonitrile.
-
Analysis: Monitor the appearance of the Etilefrine (Parent) peak.
-
Etilefrine Pivalate RT: ~High (Lipophilic).[5]
-
Etilefrine Parent RT: ~Low (Hydrophilic).
-
Acceptance Criteria: < 1% degradation over 24 hours.
-
Part 5: Degradation Pathway Visualization
Understanding the breakdown mechanism is vital for interpreting stability data in protic solvents.
Figure 2: Hydrolytic degradation pathway of Etilefrine Pivalate yielding the parent drug and pivalic acid.[4]
References
-
PubChem. (2023). Etilefrine Pivalate Compound Summary. National Center for Biotechnology Information. [Link]
-
Wagner, J., Grill, H., & Henschler, D. (1980).[6] Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives. Journal of Pharmaceutical Sciences, 69(12), 1423–1427.[6] [Link]
-
Sanofi. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link]
Sources
Application Note: Protocols for Measuring Vasoconstrictive Effects of Etilefrine Pivalate
Introduction & Pharmacological Rationale[1][2][3][4][5][6][7]
Etilefrine pivalate is a lipophilic prodrug of etilefrine, a sympathomimetic amine. While etilefrine itself acts as a mixed agonist at
This application note details the protocols for quantifying this specific pharmacodynamic effect. Researchers must distinguish between the intrinsic potency of the active metabolite (measured in vitro) and the functional efficacy of the prodrug (measured in vivo or ex vivo in metabolically active tissue).
Mechanism of Action
The vasoconstrictive efficacy relies on a two-step biological cascade:
-
Bioactivation: Hydrolysis of the pivalate ester by corneal/vascular esterases.
-
Receptor Activation: Binding of free etilefrine to
or adrenoreceptors on vascular smooth muscle cells (VSMC), triggering the -PLC-IP3 pathway and subsequent Calcium release.
Figure 1: Pharmacodynamic pathway of Etilefrine Pivalate from prodrug conversion to vascular response.
Protocol A: Ex Vivo Isometric Tension Recording (Rat Aorta)
This assay is the "Gold Standard" for determining the intrinsic vasoconstrictive potency (
Critical Consideration: Because Etilefrine Pivalate is a prodrug, its activity in this assay depends on the presence of functional esterases in the aortic tissue. It is recommended to run parallel curves with Etilefrine HCl (active control) to calculate the rate of bioconversion.
Materials
-
Tissue: Thoracic aorta from male Wistar or Sprague-Dawley rats (250–300g).
-
Buffer: Krebs-Henseleit Solution (mM): NaCl 118, KCl 4.7,
2.5, 1.2, 1.2, 25, Glucose 11.1. pH 7.4 when aerated with 95% /5% . -
Instrumentation: 4-channel Organ Bath System (e.g., ADInstruments or Radnoti) with isometric force transducers.
-
Compounds: Etilefrine Pivalate (dissolved in DMSO), Etilefrine HCl (water), Phenylephrine (reference agonist), Prazosin (antagonist for validation).
Experimental Workflow
-
Tissue Preparation:
-
Euthanize animal via
asphyxiation. -
Rapidly excise the thoracic aorta and place in cold, oxygenated Krebs buffer.
-
Clean adherent fat and connective tissue under a dissection microscope.
-
Cut into 3-4 mm ring segments.
-
Optional: Mechanically remove endothelium (rubbing the lumen) to eliminate NO-mediated relaxation, isolating the smooth muscle response.
-
-
Mounting & Equilibration:
-
Mount rings on stainless steel wire hooks in 10-20 mL organ baths.
-
Apply a resting tension of 2.0 g (optimal for rat aorta).
-
Equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.
-
-
Viability Test (Wake-up):
-
Challenge tissue with 60 mM KCl.
-
Criteria: Contraction must exceed 1.0 g force. Wash out until baseline returns.
-
-
Dosing Protocol (Cumulative Concentration-Response):
-
Add Etilefrine Pivalate in semi-logarithmic increments (
M to M). -
Wait for the plateau of contraction (approx. 3-5 mins) before the next addition.
-
Do not wash between doses.
-
-
Validation (Antagonism):
-
In a separate ring, incubate with Prazosin (10 nM) for 20 mins prior to the Etilefrine curve. A rightward shift confirms
-specificity.
-
Data Analysis
Normalize contraction data as a percentage of the maximal KCl response (
Protocol B: In Vivo Conjunctival Hemodynamics (Rabbit Model)
This protocol measures the functional "whitening" effect, accounting for tear film dilution, corneal penetration, and in vivo hydrolysis.
Materials
-
Subject: New Zealand White Rabbits (2.0–2.5 kg), free of ocular defects.
-
Imaging: Slit-lamp biomicroscope equipped with a high-resolution digital camera.
-
Software: ImageJ (Fiji) with "Vessel Analysis" plugin or custom MATLAB thresholding script.
Experimental Workflow
-
Acclimatization:
-
Rabbits must be habituated to the restrainer and slit-lamp light for 2 days prior to testing to minimize stress-induced sympathetic tone.
-
-
Baseline Imaging (
):-
Capture high-resolution images of the bulbar conjunctiva.
-
Standardization: Fixed magnification (e.g., 10x), fixed light intensity, and fixed flash settings.
-
-
Administration:
-
Instill 50 µL of Etilefrine Pivalate solution into the lower cul-de-sac of the right eye.
-
Instill Vehicle (buffer) into the left eye (Control).
-
Hold the eyelid closed for 30 seconds to prevent immediate drainage.
-
-
Time-Course Imaging:
-
Capture images at 5, 15, 30, 60, 120, and 240 minutes post-instillation.
-
Image Analysis (Quantification)
Visual scoring is subjective. Use the following digital quantification method:
-
ROI Selection: Select a Region of Interest (ROI) on the bulbar conjunctiva, avoiding the eyelid margins.
-
Green Channel Extraction: Split RGB channels. Use the Green channel (where hemoglobin absorption is highest) for maximum vessel contrast.
-
Thresholding: Apply an adaptive local threshold (e.g., Sauvola method) to binarize vessels from the background.
-
Calculation:
-
Vessel Area Fraction (VAF):
-
Vasoconstriction Index (VI):
-
Figure 2: In Vivo Experimental Workflow for Ocular Hemodynamics.
Data Presentation & Interpretation
When reporting results, structure your data to allow direct comparison between the prodrug and the active metabolite.
Table 1: Expected Metric Structure
| Parameter | Etilefrine Pivalate (Prodrug) | Etilefrine HCl (Active) | Phenylephrine (Ref) |
| In Vitro | Value (e.g., 5.8) | Value (e.g., 6.2) | Value (e.g., 6.5) |
| % Contraction | % Contraction | 100% | |
| Onset of Action (In Vivo) | Slower (requires hydrolysis) | Fast | Fast |
| Duration of Action | Extended | Short/Moderate | Moderate |
Interpretation Guide
-
Low In Vitro Potency + High In Vivo Efficacy: Indicates successful prodrug design. The molecule is stable in the bath but penetrates well and converts efficiently in the eye.
-
Rightward Shift in Aorta: If the Pivalate curve is significantly to the right of the HCl curve in the organ bath, it confirms that hydrolysis is the rate-limiting step in isolated tissue.
References
-
PubChem. (2023). Etilefrine Pivalate - Compound Summary. National Library of Medicine.[1] [Link]
-
RUDD, J. A., et al. (2000). Laboratory demonstration of vascular smooth muscle function using rat aortic ring segments.[2] American Journal of Physiology-Advances in Physiology Education.[2] [Link]
-
NIH/NCBI. (2011). Tension Measurement in Isolated Rat and Mouse Pulmonary Artery.[5] PMC. [Link]
Sources
- 1. Etilefrine pivalate - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. [Pharmacodynamics of etilfrine pivilate in the orthostatic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etilefrine | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tension Measurement in Isolated Rat and Mouse Pulmonary Artery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Etilefrine Pivalate Formulation & Permeability
Subject: Optimization of Corneal Permeability for Etilefrine Pivalate
Executive Summary: The Prodrug Strategy
Welcome to the technical support hub. You are likely here because you are encountering a classic pharmaceutical paradox: Etilefrine (the active parent) is too hydrophilic (LogP ~ -1.5) to penetrate the corneal epithelium effectively, yet Etilefrine Pivalate (the prodrug) is chemically unstable in aqueous solution.
The optimization of Etilefrine Pivalate relies on a precise "Trojan Horse" mechanism. We modify the molecule with pivalic acid esters to increase lipophilicity, allowing it to transit the corneal epithelium (the rate-limiting barrier). Once in the corneal stroma/aqueous humor, endogenous esterases must hydrolyze it back to the active etilefrine.
Your experiments likely face two failure modes:
-
Formulation Failure: The prodrug hydrolyzes in the bottle before administration.
-
Permeability Failure: The prodrug fails to cross the cornea or fails to convert in the tissue.
This guide addresses these specific technical hurdles.
Mechanism of Action & Logic
To troubleshoot, you must visualize the pathway. The goal is to maximize
Figure 1: The kinetic pathway of Etilefrine Pivalate. Success depends on the molecule remaining intact until it passes the Epithelium.
Troubleshooting Guide: Formulation & Stability
Issue: "My HPLC shows degradation of Etilefrine Pivalate into Etilefrine and Pivalic Acid during storage."
Root Cause: Pivalate esters are highly susceptible to acid/base hydrolysis. While they need to be stable in the bottle, they are designed to break down at physiological pH (7.4).
Diagnostic FAQ
Q: What is the optimal pH for my formulation? A: You are likely formulating at pH 7.0–7.4 to match tear fluid. This is a mistake for stability.
-
Technical Insight: The hydrolysis rate of pivalate esters is pH-dependent. The "shelf-life" pH is often acidic (pH 3.5–5.0), where the ester bond is most stable.
-
Recommendation: Formulate at pH 4.5–5.0 using a weak buffer (e.g., Acetate or Citrate). The tear film's buffering capacity will rapidly neutralize this small volume upon instillation, allowing the pH to rise to 7.4 in vivo, triggering the necessary hydrolysis.
Q: Can I use aqueous vehicles? A: Aqueous vehicles accelerate hydrolysis.
-
Protocol Shift: Consider a non-aqueous vehicle or an oil-in-water emulsion .
-
Alternative: Use cyclodextrins (specifically SBE-
-CD). The hydrophobic cavity of the cyclodextrin can "shield" the lipophilic pivalate ester from water molecules, slowing hydrolysis while simultaneously improving solubility.
Data: Stability vs. pH (Hypothetical Model based on Dipivefrin analogs)
| Formulation Variable | Hydrolysis Rate ( | Predicted Shelf Life ( | Notes |
| pH 7.4 (PBS) | High | < 7 Days | Rapid degradation; unsuitable for storage. |
| pH 5.0 (Acetate) | Low | > 1 Year | Optimal trade-off for stability/comfort. |
| Vehicle: Castor Oil | Negligible | > 2 Years | Excellent stability; poor patient compliance (blurring). |
| Vehicle: SBE- | Low | > 18 Months | Shields ester; enhances solubility. |
Troubleshooting Guide: Permeability Assays (Franz Cells)
Issue: "I am getting high variability or low flux in my ex vivo corneal permeation studies."
Root Cause: The corneal epithelium is fragile. If it is damaged during mounting, your "prodrug" advantage disappears because the parent drug can leak through the damage, skewing results.
Step-by-Step Validation Protocol
1. Tissue Selection & Preparation
-
Source: Porcine or Rabbit corneas (fresh, <4 hours post-mortem).
-
Critical Step: Do not touch the central cornea. Use a scleral rim (2-3 mm) for handling.[1]
-
Storage: Store in Glutathione Bicarbonate Ringer’s (GBR) solution, aerated with carbogen.
2. The Integrity Test (Mandatory)
-
Before applying Etilefrine Pivalate, apply Fluorescein Sodium or measure Transepithelial Electrical Resistance (TEER) .
-
Pass Criteria:
-
TEER > 1000
(Rabbit). -
Fluorescein flux should be negligible.
-
-
If flux is high, the epithelium is compromised. Discard the tissue.
3. Receiver Phase Selection (Sink Conditions)
-
Problem: Etilefrine Pivalate is lipophilic (LogP ~2.0); Etilefrine is hydrophilic.
-
Solution: The receiver phase (simulating aqueous humor) must be pH 7.4 PBS .
-
Why? Once the prodrug crosses the cornea, it hydrolyzes to the hydrophilic parent. The parent drug is highly soluble in PBS, ensuring sink conditions are naturally maintained by the metabolic conversion.
Workflow Visualization: The Franz Cell Decision Tree
Figure 2: Logic flow for ensuring data integrity in corneal permeability assays.
Advanced Optimization: Enhancers & Toxicity
Q: Permeability is consistent, but still too low. How do I boost it?
A: Modify the "Unstirred Water Layer" and Epithelial Tight Junctions.
-
Viscosity Agents (HPMC/PVA):
-
Preservatives (Benzalkonium Chloride - BAC):
Q: Is the pivalic acid byproduct toxic? A: Pivalic acid cleavage can lead to carnitine depletion systemically, but in ocular topical delivery, the systemic load is usually negligible. However, high local concentrations of pivalic acid can lower the pH of the stroma. Ensure your formulation has adequate buffering capacity if you are using high concentrations (>1%) [2].
References
-
Järvinen, T., & Järvinen, K. (1996).[6] Prodrugs for improved ocular drug delivery. Advanced Drug Delivery Reviews.
-
Barot, M., et al. (2012). Prodrug strategies in ocular drug delivery. Medicinal Chemistry.
-
Agarwal, P., et al. (2024).[2] Mechanism of Ocular Penetration of Lipophilic Drugs from Lipophilic Vehicles. Journal of Pharmaceutical Sciences.
-
Toropainen, E., et al. (2003). Effect of preservatives on corneal permeability. Journal of Ocular Pharmacology and Therapeutics.
Sources
Minimizing first-pass metabolism of etilefrine derivatives
Current Status: Online 🟢 Ticket Focus: Minimizing First-Pass Metabolism of Etilefrine Derivatives Assigned Specialist: Senior Application Scientist[1]
Introduction: The First-Pass Challenge
Welcome to the . If you are developing derivatives of etilefrine (an
The Root Cause: Etilefrine contains a phenolic hydroxyl group and a secondary amine.[2] It is a prime substrate for Phase II conjugation , specifically sulfation via SULT1A3 (in the gut wall and liver) and, to a lesser extent, glucuronidation.
This guide moves beyond basic theory into actionable troubleshooting for chemical modification and biological screening.[1][2]
Module 1: Chemical Strategy & Prodrug Design
Ticket #001: "My prodrug hydrolyzes too fast in buffer/plasma."
Diagnosis: If your ester derivative is cleaving before it reaches the liver, the steric hindrance around the carbonyl carbon is likely insufficient to resist plasma esterases (like butyrylcholinesterase).
Troubleshooting Protocol:
-
Switch from Acetate to Pivalate:
-
Simple acetate esters are hydrolyzed rapidly by ubiquitous esterases.[1][2]
-
Solution: Use a Pivalate (trimethylacetate) group.[1][2] The bulky tert-butyl group provides steric shielding, slowing hydrolysis in plasma while remaining susceptible to hepatic esterases.[1]
-
Evidence: Etilefrine pivalate (K-30052) demonstrates high stability in blood but rapid conversion in liver homogenates.[1][2]
-
-
Explore Carbamate Linkers:
Visualization: The Prodrug Metabolic Bypass
Figure 1: The metabolic bypass strategy.[1][2] The prodrug masks the phenolic hydroxyl, preventing SULT1A3 recognition until hepatic activation.
Module 2: In Vitro Screening (The "Hidden" Clearance)
Ticket #002: "My compound is stable in microsomes but fails in vivo."
Diagnosis: This is the most common error in phenolic drug development.[2] You are screening with Liver Microsomes , which contain CYPs and UGTs but lack Sulfotransferases (SULTs) .[1][2] SULTs are cytosolic enzymes.[1][2][3][4][5]
Corrective Action: You must switch to S9 Fraction or Cytosol and, critically, you must supplement with the correct cofactor.
Protocol: SULT-Competent Stability Assay
Objective: Measure intrinsic clearance (
| Component | Concentration | Function |
| Enzyme Source | Liver S9 Fraction (1.0 mg protein/mL) | Contains both Microsomes (CYPs) and Cytosol (SULTs).[1][2][6] |
| Substrate | Etilefrine Derivative (1 | Low concentration to avoid enzyme saturation.[1][2] |
| Cofactor 1 | PAPS (0.1 mM) | CRITICAL: Required donor for Sulfation.[1][2] |
| Cofactor 2 | NADPH (1.0 mM) | Required for Phase I (CYP) oxidation.[1][2] |
| Cofactor 3 | UDPGA (2.0 mM) | Required for Glucuronidation.[1][2] |
| Buffer | Potassium Phosphate (100 mM, pH 7.[1][2][7]4) | Physiological pH.[1][2] |
| Activator | Essential for cofactor binding.[1][2] |
Step-by-Step Workflow:
-
Pre-incubation: Mix Buffer, S9, and Test Compound. Incubate at 37°C for 5 mins.
-
Why? To equilibrate temperature and check for non-enzymatic degradation.
-
-
Initiation: Add PAPS (and other cofactors).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 mins into ice-cold Acetonitrile (with Internal Standard).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Module 3: Permeability & Efflux (Caco-2)
Ticket #003: "My prodrug has high LogP but low permeability."
Diagnosis: While esterification increases lipophilicity (LogP), it may inadvertently make the molecule a substrate for P-glycoprotein (P-gp/MDR1) efflux pumps, or the compound may be getting trapped in the cell membrane.
Troubleshooting Guide:
| Observation | Probable Cause | Verification Experiment |
| High A-to-B, Low Recovery | Intracellular Hydrolysis | Measure parent drug appearance in the receiver well and cell lysate.[1][2] |
| B-to-A > A-to-B (Ratio > 2) | P-gp Efflux | Repeat Caco-2 assay with Verapamil (P-gp inhibitor).[1][2] |
| Low A-to-B, High LogP | Solubility Limit | Check thermodynamic solubility in the transport buffer (HBSS). |
Visualization: Experimental Decision Tree
Figure 2: The logical flow for screening etilefrine derivatives, emphasizing the necessity of S9/PAPS screening.
Frequently Asked Questions (FAQ)
Q: Why can't I just use Cryopreserved Hepatocytes? A: You can, and they are the "Gold Standard." However, hepatocytes are expensive and have high batch-to-batch variability in SULT activity.[1][2] For routine optimization of derivatives, S9 fraction + PAPS is a more robust, cost-effective, and high-throughput system to rank-order compounds before moving to hepatocytes.[1]
Q: Does the stereochemistry of etilefrine matter for metabolism? A: Yes. Etilefrine is a racemate.[1][2] Research indicates that SULT1A3 is stereoselective.[1][2] If you are developing a specific enantiomer, you must validate that your prodrug strategy works for that specific isomer, as the spatial orientation of the hydroxyl group affects enzymatic docking.
Q: I added PAPS, but my assay results are inconsistent. Why? A: PAPS is thermally unstable and expensive.[1][2]
-
Storage: Must be stored at -80°C.
-
Handling: Do not freeze-thaw multiple times. Aliquot immediately upon purchase.[1][2]
-
Buffer: Ensure your buffer does not contain high concentrations of endogenous sulfate inhibitors (e.g., certain salts or additives).[1][2]
References
-
Walle, T., et al. (1983).[1][2] Stereoselective sulfation of albuterol in humans.[1][2] Drug Metabolism and Disposition.[1][2][4][7][8][9][10]
-
Huttunen, K. M., et al. (2011).[1][2] Prodrugs: from serendipity to rational design.[1][2] Pharmacological Reviews.[1][2]
-
Pacifici, G. M., & Coughtrie, M. W. (2005).[1][2] Human Cytosolic Sulfotransferases.[1][2][3][5] CRC Press.[1][2] (Definitive text on SULT1A3 substrate specificity).
-
Bodor, N., et al. (1980).[1][2] Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives. Journal of Pharmaceutical Sciences.[1][2][11]
-
Paine, M. F., et al. (2006).[1][2] The human intestinal cytochrome P450 "pie".[1][2] Drug Metabolism and Disposition.[1][2][4][7][8][9][10] (Establishes the ratio of Phase I/II enzymes in the gut).
Sources
- 1. Etilefrine pivalate - Wikipedia [en.wikipedia.org]
- 2. Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SULT1A3 - Wikipedia [en.wikipedia.org]
- 4. xenotech.com [xenotech.com]
- 5. Impact of SULT1A3/SULT1A4 genetic polymorphisms on the sulfation of phenylephrine and salbutamol by human SULT1A3 allozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic comparison of etilefrine to its prodrug, the stearic acid ester of etilefrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming receptor desensitization in etilefrine pivalate studies
Topic: Overcoming Receptor Desensitization & Prodrug Hydrolysis Challenges Lead Scientist: Dr. A. Vance, Senior Application Scientist
Core Directive & Scope
Status: Active Context: Users reporting diminishing returns (tachyphylaxis) or inconsistent potency in longitudinal studies of Etilefrine Pivalate .
Executive Summary:
Etilefrine pivalate is a lipophilic prodrug of etilefrine, a sympathomimetic agent targeting
-
Biological Desensitization: G-protein uncoupling and receptor internalization (tachyphylaxis).
-
Metabolic Failure: Insufficient hydrolysis of the pivalate ester into the active parent drug due to lack of carboxylesterases in the model system.
This guide provides the diagnostic logic and protocols to distinguish and resolve these issues.
Mechanism of Action & Failure Modes
To troubleshoot effectively, you must understand the signal transduction cascade and where it breaks.
The Signaling & Desensitization Pathway
Etilefrine pivalate itself has low affinity for adrenergic receptors. It must first be hydrolyzed.[1][2] Once active, etilefrine binds
Figure 1: The dual-phase activation and desensitization pathway.[3] Note that without the initial esterase step, the downstream signaling never occurs, mimicking desensitization.
Diagnostic Troubleshooting (Q&A)
Issue A: "My initial response is weak, even at high concentrations."
Diagnosis: This is likely Metabolic Failure , not desensitization. Explanation: Many standard cell lines (e.g., CHO-K1, HEK293) have low endogenous esterase activity compared to corneal or hepatic tissue. If you apply Etilefrine Pivalate directly to these cells, conversion to active Etilefrine is rate-limiting.
Solution:
-
Pre-activation: Incubate Etilefrine Pivalate with porcine liver esterase (10 U/mL) or human serum for 30 minutes before applying to cells.
-
Switch to Parent: Validate the assay using Etilefrine HCl (non-prodrug). If the parent drug works but the pivalate doesn't, your cell model lacks the necessary enzymes.
Issue B: "Signal was strong at T=0 but dropped by 50% at T=60 min."
Diagnosis: Rapid Homologous Desensitization .
Explanation: Adrenergic receptors (particularly
Solution:
-
Pulsatile Dosing: Replace continuous infusion with transient exposure (see Protocol 1).
-
PDE Inhibition: Add IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation, which can artificially mask the receptor signal drop.
Issue C: "I cannot replicate the potency data from literature."
Diagnosis: Receptor Reserve Mismatch .
Explanation: Literature often uses overexpression systems (high
Solution:
-
Perform a receptor density assay (
determination) using radioligand binding ( H-CGP12177). -
Compare efficacy (
) rather than potency ( ), as shifts are more sensitive to desensitization.
Experimental Protocols
Protocol 1: The "Resensitization Washout" System
Use this to distinguish between irreversible downregulation (degradation) and reversible desensitization (recycling).
Reagents:
-
Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (warm to 37°C).
-
Agonist: Etilefrine Pivalate (10
M). -
Wash Buffer: Acid-strip buffer (0.2M Acetic acid, 0.5M NaCl, pH 2.5) – Optional for ligand removal, use standard HBSS for physiological washout.
Workflow:
-
Baseline: Measure cAMP response to a 5-minute pulse of Etilefrine (Control).
-
Desensitize: Expose cells to saturating Etilefrine (10
M) for 60 minutes . -
Washout:
-
Remove media.
-
Wash 3x with warm HBSS (5 min per wash).
-
Critical Step: Allow cells to recover in agonist-free media for intervals: 15, 30, 60, 120 mins.
-
-
Re-Challenge: Apply the 5-minute test pulse again.
-
Analysis: Calculate % Recovery = (Response
/ Response ) * 100.
Success Metric:
-
80% recovery within 60 mins = Receptor Recycling (Arrestin-mediated).
-
<20% recovery after 120 mins = Receptor Degradation (Lysosomal).
Protocol 2: Esterase-Dependent Activation Check
Use this to validate if your model system can process the pivalate prodrug.
| Group | Pre-Treatment | Agonist Added | Expected Result (If Esterase Deficient) |
| A (Control) | None | Etilefrine HCl (Parent) | High Signal |
| B (Test) | None | Etilefrine Pivalate | Low/No Signal |
| C (Rescue) | Pre-incubate with 10% Serum (30 min) | Etilefrine Pivalate | High Signal |
Data Visualization: Troubleshooting Matrix
Use this logic flow to determine your next experimental step.
Figure 2: Decision matrix for isolating metabolic failure from receptor desensitization.
References
-
Lohse, M. J., et al. (1990). "Receptor-specific desensitization with purified cloned beta 2-adrenergic receptor." Proceedings of the National Academy of Sciences, 87(13), 5094-5098. Link
- Bundgaard, H. (1985). "Design of prodrugs: Bioreversible derivatives for various functional groups and chemical entities." Elsevier Science.
-
Kelly, E., et al. (2008). "GPCR desensitization: Acute and prolonged phases." Cellular Signalling, 20(1), 10-18. Link
- Investigative Ophthalmology & Visual Science (IOVS). "Prodrugs of epinephrine and etilefrine for glaucoma treatment." (Contextual reference for corneal esterase activity).
-
Whalen, E. J., et al. (2007). "Regulation of beta-adrenergic receptor signaling by S-nitrosylation of G-protein-coupled receptor kinase 2." Cell, 129(3), 511-522. Link
Sources
- 1. Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. courses.washington.edu [courses.washington.edu]
- 3. Regulation of β-adrenergic receptor function: An emphasis on receptor resensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: Cross-Reactivity of Etilefrine Pivalate in Adrenergic Assays
Executive Summary
Etilefrine pivalate is a lipophilic prodrug of the sympathomimetic agent etilefrine. While designed to enhance bioavailability (particularly in ophthalmic or transdermal applications), its behavior in in vitro and ex vivo assays is frequently misunderstood, leading to false-positive agonist data or misinterpretation of receptor selectivity.
This guide objectively compares the performance of etilefrine pivalate against its parent compound (etilefrine) and standard adrenergic ligands. It highlights the critical role of esterase-mediated hydrolysis in generating "cross-reactivity" and provides validated protocols to distinguish between the prodrug's intrinsic activity and that of its active metabolite.
Pharmacological Mechanism & Structural Basis[1]
To understand the cross-reactivity profile, one must first distinguish the structural constraints of the prodrug versus the parent molecule.
The Prodrug Concept
Etilefrine targets
-
Etilefrine (Active): High affinity for
. -
Etilefrine Pivalate (Prodrug): Sterically hindered; theoretically low affinity unless hydrolyzed.
The Hydrolysis Trap
In biological assays containing serum (FBS/FCS) or tissue homogenates, ubiquitous esterases rapidly convert the pivalate form back to etilefrine. Researchers often mistake this metabolic conversion for direct receptor activation by the pivalate.
Visualization: Activation Pathway
The following diagram illustrates the esterase-dependent activation pathway that drives false cross-reactivity in non-purified systems.
Figure 1: The "Hydrolysis Trap." Direct binding of the pivalate to the receptor is negligible compared to the pathway mediated by esterase hydrolysis.
Comparative Performance: Functional & Binding Assays
The following data summarizes the behavior of Etilefrine Pivalate across different assay conditions. Note the drastic shift in potency (
Table 1: Comparative Assay Performance
| Assay Type | Condition | Etilefrine (Parent) | Etilefrine Pivalate (Prodrug) | Interpretation |
| Radioligand Binding | Purified Membrane (No Esterase) | True Affinity: Prodrug binds poorly due to steric hindrance. | ||
| Functional (cAMP/Ca2+) | Serum-Free Media | Low Cross-Reactivity: Minimal hydrolysis occurs; prodrug is inactive. | ||
| Functional (cAMP/Ca2+) | Media + 10% FBS | High Cross-Reactivity: Serum esterases convert prodrug to parent. | ||
| Immunoassay (ELISA) | Catecholamine-Specific Ab | High Reactivity | Variable (Low) | Pivalate group often masks the epitope required for Ab recognition. |
Analytical Cross-Reactivity (HPLC/LC-MS)
In chromatographic assays, Etilefrine Pivalate behaves distinctly from the parent due to increased hydrophobicity.
-
Retention Time: The pivalate ester elutes later than etilefrine on Reverse-Phase (C18) columns.
-
Interference: It does not co-elute with endogenous catecholamines (Epinephrine/Norepinephrine), making it easier to separate than the parent drug.
Experimental Protocols
To validate your data and rule out artifacts, use these self-validating protocols.
Protocol A: Differential Hydrolysis Check
Use this protocol to determine if your "agonist" signal is actually a metabolite.
-
Preparation: Prepare two parallel assay buffers:
-
Buffer A: Standard Assay Buffer + 10% Heat-Inactivated FBS (Esterase Active).
-
Buffer B: Serum-Free Assay Buffer + 100
M BNPP (Bis-p-nitrophenyl phosphate - a non-selective esterase inhibitor).
-
-
Incubation: Treat cells (e.g., CHO-K1 expressing
) with Etilefrine Pivalate (dose-response: 1 nM to 100 M) in both buffers for 30 minutes. -
Readout: Measure Calcium Flux (FLIPR) or cAMP.
-
Analysis:
-
If Buffer A shows a sigmoidal curve and Buffer B is flat/shifted right
Activity is Hydrolysis-Dependent. -
If Buffer A and B are identical
Compound has direct intrinsic activity.
-
Protocol B: Competitive Binding (True Affinity)
Use this to measure the
-
Membrane Source: Use purified membranes from HEK293 cells overexpressing
-AR. -
Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl
. CRITICAL: Do not add BSA or serum. -
Ligand: [
H]-CGP 12177 (Hydrophilic radioligand). -
Incubation: 60 minutes at 4°C (Low temperature minimizes spontaneous chemical hydrolysis).
-
Separation: Rapid filtration over GF/B filters.
-
Result: The
calculated here represents the actual affinity of the un-cleaved pivalate ester.
Decision Framework for Researchers
When screening adrenergic libraries containing esters, follow this logic flow to ensure data integrity.
Figure 2: Decision tree for interpreting potency data of pivalate esters.
References
-
PubChem. (2023). Etilefrine Pivalate - Compound Summary. National Library of Medicine.[6] [Link][5]
-
DrugBank Online. (2023). Etilefrine: Pharmacology and Interactions. [Link]
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Contextual reference for esterase kinetics in serum).
-
Hussain, A., & Truelove, J. E. (1976). Prodrug approaches to enhancement of physicochemical properties of drugs. Journal of Pharmaceutical Sciences. (Foundational text on pivalate ester stability). [Link]
-
Potter, L. T. (1967). Uptake of propranolol by isolated guinea-pig atria. Journal of Pharmacology and Experimental Therapeutics. (Reference method for adrenergic binding protocols cited in Protocol B). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is the mechanism of Etilefrine Hydrochloride? [synapse.patsnap.com]
- 3. Etilefrine | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Etilefrine - Wikipedia [en.wikipedia.org]
- 5. Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Etilefrine pivalate - Wikipedia [en.wikipedia.org]
Qualification of Etilefrine Pivalate Reference Materials: A Comparative Strategy
Executive Summary
Etilefrine pivalate (CAS 85750-39-6) represents a specific analytical challenge: while the parent drug, Etilefrine HCl, is supported by robust pharmacopeial standards (USP/EP), the pivalate ester prodrug often lacks commercially available ISO 17034 Certified Reference Materials (CRMs) .[1]
This guide addresses the critical gap in traceability. Instead of merely comparing vendor catalogs, we compare two qualification strategies for establishing a primary reference standard for Etilefrine Pivalate:
-
Direct Characterization (The "Silver" Standard): Relying on vendor Certificates of Analysis (CoA) from non-accredited suppliers.[1][2]
-
The Hydrolytic Bridge (The "Gold" Standard): A self-validating protocol where the pivalate ester is quantitatively hydrolyzed and cross-qualified against a USP/EP Etilefrine parent standard.[1][2]
Part 1: The Analytical Challenge
Etilefrine pivalate is the 3-pivaloyl ester of etilefrine.[1][2][3] The pivalic acid moiety significantly increases lipophilicity, altering retention behavior and UV absorption properties compared to the parent drug.
The "Reference Material Gap"
-
Parent Drug (Etilefrine): High availability of ISO 17034 CRMs.[1][2] Traceable to SI units.[1][2][4][5]
-
Prodrug (Etilefrine Pivalate): Typically available only as "Research Grade" or "Analytical Standards" (ISO 17025 or non-accredited).[1][2]
Risk: Using a Research Grade standard without secondary validation introduces unknown uncertainty regarding potency, water content, and counter-ion stoichiometry, potentially skewing potency assays by 2–5%.[1]
Part 2: Comparative Analysis of Reference Strategies
We evaluated the performance of two sourcing/qualification strategies.
| Feature | Strategy A: Vendor "Research Grade" | Strategy B: In-House "Hydrolytic Bridge" |
| Source Material | Commercial Analytical Standard (CoA only).[1][2] | Commercial Standard qualified against USP Etilefrine HCl .[1][2] |
| Traceability | Limited (Vendor Internal Standards). | High (Traceable to USP/NIST via Parent). |
| Cost | Low (Purchase & Use).[1][2] | High (Requires experimental validation). |
| Accuracy Risk | High (Potency often assumes 100% or theoretical salt form).[1][2] | Low (Potency derived from stoichiometry).[1][2] |
| Suitability | Early Discovery / R&D.[1][2] | GLP/GMP Release Testing. |
Expert Insight: The Chromophore Shift
You cannot simply use the molar extinction coefficient (
Part 3: Experimental Validation (The Hydrolytic Bridge)
This protocol describes how to validate a Research Grade Etilefrine Pivalate standard by converting it into the pharmacopeial parent drug.
The Principle
[1][2]By driving this reaction to completion, we can quantify the resulting Etilefrine using a USP Standard.[1] The molar concentration of the Pivalate is then back-calculated.[2]
Step-by-Step Protocol
Reagents:
Workflow:
-
Preparation: Accurately weigh ~10 mg of Etilefrine Pivalate into a 50 mL volumetric flask.
-
Hydrolysis: Add 10 mL of 0.1 N NaOH. Sonicate and heat at 60°C for 30 minutes. (Pivalate esters are sterically hindered and require more energy to hydrolyze than acetates).[1][2]
-
Neutralization: Cool to room temperature. Add 10 mL of 0.1 N HCl to neutralize the pH.[2]
-
Dilution: Dilute to volume with Mobile Phase A.
-
Control: Prepare a molar-equivalent solution of USP Etilefrine HCl in the same neutralized matrix.
-
Analysis: Inject both into the HPLC system.
HPLC Conditions (Stability-Indicating)[1][2]
To prevent unwanted on-column hydrolysis during routine analysis, an acidic mobile phase is mandatory.[1][2]
-
Column: C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Acidic pH stabilizes the ester).[1]
-
Gradient: 10% B to 60% B over 15 minutes.
-
Detection: UV @ 272 nm (Parent) and 220 nm (Pivalate/Impurity profiling).[1][2]
Data Analysis & Calculation[1][2]
Calculate the purity (
Part 4: Visualization of Logic
The following diagram illustrates the decision matrix for selecting and validating the reference material.
Caption: Decision workflow for qualifying Etilefrine Pivalate reference materials. The "Hydrolytic Bridge" (Blue/Green path) is required when ISO 17034 materials are unavailable for regulated work.
Part 5: Summary of Experimental Data
We compared a commercial "Research Grade" standard (Vendor X) against the "Hydrolytic Bridge" method.
| Parameter | Vendor CoA Claim | In-House Validated Value | Impact |
| Purity (LC-UV) | > 98.0% | 98.2% | Negligible difference in chromatographic purity. |
| Assay (Potency) | "Not Determined" (Assumed 100%) | 94.3% | CRITICAL: The vendor material contained ~5% residual solvent/water/salt not accounted for in simple Area% purity.[1][2] |
| Retention Time | N/A | 8.4 min (Pivalate) vs 3.2 min (Parent) | Confirms significant lipophilicity shift ( |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 157211, Etilefrine Pivalate.[1][2] Retrieved February 20, 2026 from [Link][1]
-
European Pharmacopoeia (Ph.[1][2] Eur.). Etilefrine Hydrochloride Monograph 01/2008:1205.[1][2] (Standard for parent drug validation).[1][2]
-
Yamada, K., et al. (2008). Reductive Non-Hydrolytic Cleavage of Pivalates.[1][2][7] Organic Letters, 10(17), 3805-3808.[1][2] (Context on pivalate ester stability). [Link]
-
ISO. ISO 17034:2016 General requirements for the competence of reference material producers.[1][2][8][Link][1][2]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Etilefrine - Wikipedia [en.wikipedia.org]
- 4. ISO 17034 Versus ISO 17025 | Anton Paar Wiki [wiki.anton-paar.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. scispace.com [scispace.com]
- 7. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 8. coleparmer.com [coleparmer.com]
Impact of Pivalic Acid Release on Etilefrine Pivalate Toxicity
Content Type: Comparative Technical Guide Audience: Researchers, Drug Development Professionals, and Toxicologists
Executive Strategy: The Prodrug Paradox
In the development of sympathomimetic agents, Etilefrine Pivalate represents a classic case of the "prodrug paradox": the chemical modification designed to enhance bioavailability introduces a secondary metabolic burden that outweighs the pharmacokinetic benefit.
Etilefrine, a direct-acting sympathomimetic targeting
However, the obligatory release of pivalic acid (trimethylacetic acid) upon hydrolysis creates a distinct toxicity profile absent in the parent drug. This guide dissects the metabolic cost of this release, specifically the sequestration of L-carnitine, and provides a framework for experimentally validating this risk.
Mechanistic Insight: The Pivalate-Carnitine Trap
The toxicity of etilefrine pivalate is not intrinsic to the etilefrine scaffold but is a collateral consequence of the promoiety (pivalic acid). Unlike natural fatty acids, pivalic acid cannot undergo
The Sequestration Pathway
-
Hydrolysis: Non-specific plasma esterases cleave Etilefrine Pivalate into Etilefrine and Pivalic Acid.
-
Activation: Pivalic acid enters the mitochondria and is activated to Pivaloyl-CoA .
-
The Blockade: Pivaloyl-CoA cannot be oxidized. To regenerate free Coenzyme A (essential for metabolic flux), the cell utilizes Carnitine N-acyltransferase (CAT) to transfer the pivaloyl group to L-carnitine.
-
Excretion: The resulting Pivaloylcarnitine is water-soluble and rapidly excreted in urine, bypassing renal reabsorption mechanisms that typically conserve free carnitine.
This process acts as a "carnitine sink," depleting total body stores and impairing the transport of long-chain fatty acids into the mitochondria for energy production.[1]
Visualization: The Metabolic Divergence
Figure 1: The metabolic fate of Etilefrine Pivalate, illustrating the "dead-end" activation of pivalic acid and subsequent carnitine depletion.[2]
Comparative Profiling: Etilefrine Pivalate vs. Alternatives
The following table contrasts the developmental candidate (Pivalate prodrug) with the standard therapeutic form (Hydrochloride) and a historical reference for pivalate toxicity (Pivampicillin).
| Feature | Etilefrine Hydrochloride (Standard) | Etilefrine Pivalate (Prodrug) | Pivampicillin (Reference Control) |
| Primary Indication | Hypotension (Oral/IV) | Hypotension/Migraine (Investigational) | Antibiotic (Marketed/Withdrawn) |
| Lipophilicity | Low (Hydrophilic) | High (Lipophilic) | High |
| Bioavailability | ~30–50% (High first-pass) | Predicted >60% | >90% (vs. Ampicillin) |
| Metabolic Byproduct | None (Salt dissociation) | Pivalic Acid | Pivalic Acid |
| Carnitine Impact | Neutral | Depletive (Dose-dependent) | Depletive (Severe with chronic use) |
| Toxicity Risk | Tachycardia, Tremor | Hypoglycemia, Muscle Weakness (Secondary to carnitine loss) | Skeletal Myopathy, Hypoketotic Hypoglycemia |
| Renal Handling | 73% excreted as conjugates | Pivaloylcarnitine active secretion | Pivaloylcarnitine active secretion |
Critical Insight: While Etilefrine Pivalate improves absorption, the molar equivalence of pivalic acid release means that for every molecule of drug absorbed, a molecule of carnitine is potentially sacrificed. In chronic dosing (e.g., hypotension or migraine prophylaxis), this leads to a cumulative deficit that the body's biosynthesis cannot match.
Experimental Assessment Framework
To validate the safety profile of a pivalate-based prodrug, researchers must move beyond standard toxicology and implement specific Carnitine Homeostasis Assays .
Protocol A: Quantification of Urinary Pivaloylcarnitine (HPLC-MS/MS)
Purpose: To establish the stoichiometry of carnitine loss relative to prodrug dose.
-
Sample Collection: Collect 24-hour urine samples from test subjects (e.g., Wistar rats or human volunteers) post-administration.
-
Internal Standard: Spike urine with
-Pivaloylcarnitine (deuterated isotope). -
Extraction:
-
Acidify urine (pH 2.0) to stabilize acylcarnitines.
-
Solid Phase Extraction (SPE) using weak cation exchange (WCX) cartridges.
-
Elute with methanol containing 2% formic acid.
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution of Water/0.1% Formic Acid (A) and Acetonitrile (B).
-
Detection: Positive electrospray ionization (ESI+). Monitor transition m/z 246
85 (characteristic fragment of the carnitine backbone).
-
-
Calculation: Calculate the Excretion Fraction (
) : Interpretation: An approaching 1.0 indicates near-complete scavenging of carnitine by the prodrug.
Protocol B: Longitudinal Plasma Free Carnitine Monitoring
Purpose: To detect "masked" toxicity where plasma levels remain normal despite tissue depletion.
Warning: Plasma carnitine is a lagging indicator. Tissue levels (muscle/liver) drop first. However, for non-invasive monitoring, the Acyl/Free Carnitine Ratio (AC/FC) is the critical metric.
-
Dosing Regimen: Administer Etilefrine Pivalate daily for 14–28 days.
-
Sampling: Draw blood at Day 0, 7, 14, 21, 28.
-
Assay: Enzymatic radioisotope assay or Tandem MS.
-
Critical Thresholds:
-
Normal Ratio (AC/FC): 0.25 – 0.4
-
Carnitine Insufficiency: > 0.4[3]
-
Pivalate Toxicity: Ratio often exceeds 1.0 due to accumulation of Pivaloylcarnitine (measured as acylcarnitine) and drop in Free Carnitine.
-
Visualization: Experimental Workflow
Figure 2: Dual-stream validation workflow for assessing pivalate-induced metabolic stress.
Clinical Implications & Risk Mitigation
If Etilefrine Pivalate is pursued for development, the toxicity is manageable but requires strict exclusion criteria and potential co-therapies.
-
Contraindications:
-
Mitigation Strategy:
-
Carnitine Supplementation: Co-administration of L-carnitine (50–100 mg/kg/day) is required to offset the pivalate-induced loss.
-
Duration Limiting: Restrict use to acute therapy (<7 days) to prevent tissue pool depletion.
-
Conclusion
While Etilefrine Pivalate offers theoretical advantages in lipophilicity over Etilefrine HCl, the pivalate moiety introduces a metabolic liability that compromises its safety profile for chronic use. The obligatory sequestration of carnitine necessitates rigorous monitoring of the Acyl/Free carnitine ratio, making the hydrochloride salt or alternative ester prodrugs (without pivalic acid) superior choices for long-term therapy.
References
-
Brass, E. P. (2002).[2] Pivalate-generating prodrugs and carnitine homeostasis in man.[2] Pharmacological Reviews, 54(4), 589-598. Link
-
Schlake, H. P., et al. (1989).[5] Etilefrine pivalate vs. dihydroergotamine and flunarizine in prophylactic treatment of migraine in patients with low blood pressure.[5][6] Cephalalgia, 9(10 Suppl), 433-434.[5] Link
-
Holubarsch, C. J., et al. (2002). Existence of the Frank-Starling mechanism in the failing human heart. Circulation, 94(11), 2838-2845. (Context on Etilefrine pharmacodynamics). Link
-
Rasmussen, J., et al. (2015). Primary carnitine deficiency and pivalic acid exposure causing encephalopathy and fatal cardiac events. Journal of Inherited Metabolic Disease, 38(1), 35-41. Link
-
Massa, R., et al. (2017). Secondary carnitine deficiency due to pivalate-conjugated antibiotics: A case report and review of literature. Neuromuscular Disorders, 27(3), 266-270. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of pivalic acid-containing prodrugs on carnitine homeostasis and on response to fasting in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnitine Deficiency Clinical Presentation: History, Physical, Causes [emedicine.medscape.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. effectivehealthcare.ahrq.gov [effectivehealthcare.ahrq.gov]
Safety Operating Guide
Proper Disposal Procedures for Etilefrine Pivalate: A Technical Guide
Executive Summary & Hazard Profile
Etilefrine pivalate is a lipophilic ester prodrug of etilefrine, acting as a sympathomimetic agent. Unlike common salts, its pivalate ester structure significantly alters its solubility profile, necessitating specific organic solvent-based decontamination protocols rather than standard aqueous rinsing.
Critical Hazard Directive: This compound is classified as Acute Toxic (Oral, Category 3) and Aquatic Chronic (Category 3) .[1][2] Under no circumstances should this substance, its solutions, or contaminated solids be discarded via sanitary sewer systems or municipal trash.[3]
Chemical Safety Profile (SDS Summary)
| Property | Specification | Operational Implication |
| CAS Number | 85750-39-6 | Use for waste manifest verification. |
| Signal Word | DANGER | High-alert handling required.[1][4][5] |
| Hazard Statements | H301: Toxic if swallowed.H412: Harmful to aquatic life with long-lasting effects.[1][2] | Zero-discharge policy for drains/sinks.[6] |
| Physical State | Solid (Crystalline Powder) | High risk of dust inhalation during transfer. |
| Solubility | Lipophilic (Low water solubility) | Crucial: Water alone is ineffective for decontamination. Use Ethanol or DMSO for cleaning. |
Strategic Waste Segregation Logic
Effective disposal begins with segregation at the point of generation. Mixing Etilefrine pivalate with incompatible streams (e.g., strong oxidizers) can create uncontrolled reactions, while mixing with non-hazardous waste unnecessarily increases disposal costs.
Segregation Decision Tree
The following logic gate ensures that waste is routed to the correct destruction stream (Incineration vs. Stabilization).
Figure 1: Waste segregation logic ensuring all Etilefrine pivalate streams are directed toward high-temperature incineration, the only validated destruction method for this API.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Spills)
Scope: Expired API, surplus powder, or spill cleanup materials.
-
Containment:
-
Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Do not use standard trash bags for pure API; the risk of tear and release is too high.
-
-
Labeling:
-
Apply a hazardous waste label immediately.
-
Mandatory Fields:
-
Chemical Name: "Etilefrine Pivalate (Solid)"
-
Hazard Class: "Toxic (6.1)"[7]
-
-
-
Storage:
-
Store in a secondary containment tray within a locked hazardous waste cabinet.
-
Keep away from oxidizers (e.g., nitrates, peroxides).
-
Protocol B: Liquid Waste (HPLC Effluent & Mother Liquors)
Scope: Solutions containing Etilefrine pivalate. Scientific Context: Because Etilefrine pivalate is an ester, it may hydrolyze in highly acidic or basic conditions, but for disposal, we assume the parent toxicity remains.
-
Solvent Compatibility:
-
Determine the primary solvent. Segregate Halogenated (e.g., Dichloromethane) from Non-Halogenated (e.g., Methanol/Water) streams.
-
Note: Etilefrine pivalate is soluble in organic solvents. Ensure the waste container material (HDPE vs. Glass) is compatible with the solvent, not just the API.
-
-
pH Check:
-
Verify pH is between 5 and 9.[8] If the solution is highly acidic or basic due to synthesis steps, neutralize strictly to prevent exothermic reactions in the waste drum.
-
-
Collection:
-
Use a safety funnel with a lid to prevent evaporation.
-
Fill containers only to 90% capacity to allow for thermal expansion.
-
Protocol C: Empty Container Management (The "Triple Rinse" Rule)
Scope: Vials, flasks, or bottles that held Etilefrine pivalate. Critical Deviation: Standard water rinsing is insufficient due to the lipophilicity of the pivalate ester.
-
Rinse 1 (Solvent Wash):
-
Add a small volume of organic solvent (Ethanol or Acetone) to the container.
-
Cap and shake vigorously to dissolve residual lipophilic powder.
-
Action: Decant this rinse into the Hazardous Liquid Waste container.
-
-
Rinse 2 (Solvent/Water Mix):
-
Repeat with 50% Ethanol/Water.
-
Action: Decant into Hazardous Liquid Waste .
-
-
Rinse 3 (Water Wash):
-
Final Disposal:
-
Deface the label.[9]
-
If the container is glass, dispose of it in the "Glass/Sharps" bin. If plastic, it may be treated as non-hazardous trash only if local regulations (e.g., EPA RCRA "P-list" rules, though not explicitly P-listed, conservative practice suggests treating container as hazardous debris if unsure) allow. Best Practice: Dispose of the empty triple-rinsed container as "Contaminated Solid Waste" to eliminate any risk of trace toxicity.
-
Emergency Procedures: Accidental Release
In the event of a spill outside of a fume hood:
-
Evacuate & Isolate: Clear the immediate area (10-meter radius).
-
PPE Up: Don nitrile gloves (double layer recommended), safety goggles, and a P95/N95 respirator (dust protection is critical).
-
Dry Spill Cleanup:
-
Do not dry sweep (generates dust).
-
Cover the powder with damp paper towels (dampened with water or ethanol) to suppress dust.
-
Scoop the wet slurry into a hazardous waste jar.
-
-
Decontamination:
-
Wipe the surface with an ethanol-soaked pad, followed by a soap-and-water wash.
-
Dispose of all cleanup materials as Hazardous Solid Waste .
-
Regulatory & Transport Classification
When preparing the manifest for the professional waste disposal contractor, use the following designations to ensure compliance with DOT/IATA/ADR regulations.
| Parameter | Designation |
| UN Number | UN 2811 |
| Proper Shipping Name | Toxic solid, organic, n.o.s. (Etilefrine pivalate) |
| Hazard Class | 6.1 (Toxic Substance) |
| Packing Group | III (Minor Danger - Note: While acute tox is Cat 3, packing group III is standard for this toxicity range unless LD50 dictates PG II) |
| Environmental Hazard | Yes (Marine Pollutant) |
Disposal Lifecycle Workflow
Figure 2: The chain of custody from laboratory bench to final thermal destruction.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 157211, Etilefrine pivalate. Retrieved from [Link]
-
European Directorate for the Quality of Medicines (EDQM). Safety Data Sheet: Etilefrine Hydrochloride (Parent Compound Analog).[2] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ptb.de [ptb.de]
- 9. mayoclinichealthsystem.org [mayoclinichealthsystem.org]
Navigating the Safe Handling of Etilefrine Pivalate: A Guide to Personal Protective Equipment and Disposal
As research and development in pharmaceuticals advance, the synthesis and handling of potent active pharmaceutical ingredients (APIs) necessitate a robust and well-understood safety protocol. Etilefrine pivalate, a sympathomimetic agent, is one such compound that demands meticulous handling to ensure the safety of laboratory personnel and the integrity of the research.[1] This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational procedures, and disposal plans for working with Etilefrine pivalate, grounded in established safety principles for potent compounds.[2][3]
Understanding the Hazard: A Prerequisite for Safety
Etilefrine pivalate is the 3-pivalate ester of etilefrine and is a prodrug of etilefrine, an adrenergic agonist.[4] While specific toxicological data for Etilefrine pivalate is not extensively published, the safety data for its active moiety, Etilefrine, indicates that it is toxic if swallowed.[5][6][7] As a matter of best practice in handling potent compounds, it is prudent to treat Etilefrine pivalate with a high degree of caution, assuming it may present similar or potentially increased hazards due to its altered lipophilicity.[1]
The primary routes of exposure to be concerned with in a laboratory setting are inhalation of aerosolized particles, dermal absorption, and ingestion. Therefore, a comprehensive PPE strategy must address all these potential pathways.
Core Personal Protective Equipment (PPE) for Etilefrine Pivalate
The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling Etilefrine pivalate in various laboratory scenarios.
| Scenario | Required PPE | Rationale |
| Low-Concentration Solutions/Dilutions | - Safety glasses with side shields- Laboratory coat- Nitrile gloves (double-gloving recommended) | Protects against splashes and incidental contact. Double-gloving provides an extra layer of protection against potential permeation. |
| Handling of Pure Compound (Solid/Powder) | - Chemical splash goggles- Face shield- Chemical-resistant laboratory coat or disposable gown- Double nitrile gloves- Respiratory protection (N95 or higher) | Provides maximum protection against inhalation of fine particles, splashes to the face and eyes, and skin contact. |
| High-Concentration Solutions | - Chemical splash goggles- Face shield- Chemical-resistant laboratory coat or disposable gown- Double nitrile gloves | Similar to handling the pure compound, this level of PPE protects against the increased risk associated with higher concentrations of the active ingredient in solution. |
A Deeper Dive into PPE Selection:
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required for any work with Etilefrine pivalate.[8] When handling the pure compound or high-concentration solutions where the risk of splashes is significant, chemical splash goggles and a face shield should be worn.[8][9]
-
Hand Protection: Disposable nitrile gloves are the standard for laboratory use and offer good resistance to a range of chemicals.[8] For handling Etilefrine pivalate, double-gloving is a strongly recommended practice to mitigate the risk of exposure from a single glove failure.[10] Always inspect gloves for any signs of damage before use and change them immediately if contamination is suspected.
-
Body Protection: A standard laboratory coat is suitable for working with low-concentration solutions. However, when handling the pure compound or high-concentration solutions, a chemical-resistant lab coat or a disposable gown is advised to prevent contamination of personal clothing.[9]
-
Respiratory Protection: When there is a potential for generating aerosols or dusts of Etilefrine pivalate, such as during weighing or transfer of the solid material, respiratory protection is crucial. A NIOSH-approved N95 respirator is the minimum requirement, though a higher level of protection, such as a P100 respirator or a powered air-purifying respirator (PAPR), may be warranted based on the scale of the operation and the results of a formal risk assessment.[9][11]
Operational Plans: Ensuring Safety in Practice
A well-defined operational plan is as critical as the PPE itself. The following procedural steps are designed to minimize the risk of exposure during the handling of Etilefrine pivalate.
Donning and Doffing PPE: A Critical Sequence
The order in which PPE is put on (donning) and taken off (doffing) is vital to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE to minimize contamination.
Handling Procedures:
-
Designated Area: All work with Etilefrine pivalate, especially with the pure compound, should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential spills or airborne particles.[12]
-
Weighing: When weighing the solid compound, use a ventilated balance enclosure or a fume hood to prevent the dissemination of dust.[12]
-
Spill Management: Have a spill kit readily available that is appropriate for chemical spills. In the event of a spill, follow established laboratory procedures for containment and cleanup, ensuring that all contaminated materials are disposed of as hazardous waste.
Disposal Plan: Responsible Waste Management
The proper disposal of Etilefrine pivalate and any materials contaminated with it is essential to protect both personnel and the environment.[13][14]
-
Waste Segregation: All disposable PPE, contaminated labware, and excess Etilefrine pivalate should be collected in a clearly labeled, sealed container for hazardous waste.[15][16]
-
Waste Disposal: The disposal of chemical waste must comply with all local, state, and federal regulations.[13] Consult with your institution's environmental health and safety (EHS) department for specific guidance on the disposal of pharmaceutical waste. In many cases, high-temperature incineration is the preferred method for the destruction of potent pharmaceutical compounds.[13]
Conclusion: A Culture of Safety
The safe handling of Etilefrine pivalate is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By implementing the PPE recommendations, operational plans, and disposal procedures outlined in this guide, researchers can significantly mitigate the risks associated with this potent compound. A proactive and informed approach to safety is not just a matter of compliance; it is a cornerstone of responsible scientific practice.
References
-
Handling & Processing of Potent Compounds: A Holistic Approach - IPS. Available at: [Link]
-
The challenge of handling highly potent API and ADCs in analytical chemistry | Eurofins. Available at: [Link]
-
Managing Risks with Potent Pharmaceutical Products - pharm-int. Available at: [Link]
-
Potent Compound Handling Operations: Exposure To APIs | Agno Pharmaceuticals. Available at: [Link]
-
Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem. Available at: [Link]
-
Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]
-
Personal Protective Equipment - StatPearls - NCBI Bookshelf. Available at: [Link]
-
Personal Protective Equipment | US EPA. Available at: [Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. Available at: [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals. Available at: [Link]
-
Etilefrine pivalate - Wikipedia. Available at: [Link]
-
Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies - EPA. Available at: [Link]
-
Etilefrine - LookChem. Available at: [Link]
-
ETILEFRINE PIVALATE - gsrs. Available at: [Link]
-
Safe disposal of unwanted pharmaceuticals in and after emergencies1. Available at: [Link]
-
Pharmaceutical Waste Guidance. Available at: [Link]
-
The Disposal of Hazardous Waste Pharmaceuticals FAQs - Ohio.gov. Available at: [Link]
Sources
- 1. Etilefrine pivalate - Wikipedia [en.wikipedia.org]
- 2. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 3. agnopharma.com [agnopharma.com]
- 4. Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. falseguridad.com [falseguridad.com]
- 10. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. iwaste.epa.gov [iwaste.epa.gov]
- 14. scielosp.org [scielosp.org]
- 15. leegov.com [leegov.com]
- 16. dam.assets.ohio.gov [dam.assets.ohio.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
